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  • Product: Methyl 2-(phenylamino)acetate hydrochloride
  • CAS: 78733-46-7

Core Science & Biosynthesis

Foundational

Advanced Technical Monograph: Synthesis, Characterization, and Applications of Methyl 2-(phenylamino)acetate hydrochloride

Executive Summary & Strategic Rationale In the landscape of modern organic synthesis and medicinal chemistry, Methyl 2-(phenylamino)acetate hydrochloride (CAS: 78733-46-7) serves as a critical, highly versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern organic synthesis and medicinal chemistry, Methyl 2-(phenylamino)acetate hydrochloride (CAS: 78733-46-7) serves as a critical, highly versatile building block. Derived from N-phenylglycine, this compound is an esterified secondary amine that functions as a foundational scaffold for the development of complex heterocycles, peptidomimetics, and targeted pharmaceutical agents.

From a strategic standpoint, isolating this compound as a hydrochloride salt rather than its free base (Methyl N-phenylglycinate, CAS: 23284-84-6) is a deliberate experimental choice. The secondary aniline nitrogen is prone to auto-oxidation and degradation under ambient conditions. The hydrochloride salt form neutralizes the lone pair on the nitrogen, dramatically enhancing the compound's shelf-life, thermal stability, and solubility in polar protic solvents, making it ideal for rigorous downstream biological and chemical assays 1[1].

Physicochemical Profiling

To ensure rigorous quality control during synthesis and application, the quantitative parameters of the compound must be strictly monitored. Below is the consolidated physicochemical profile of the target molecule.

PropertyValue / Specification
Chemical Name Methyl 2-(phenylamino)acetate hydrochloride
CAS Number (Salt Form) 78733-46-7
CAS Number (Free Base) 23284-84-6
Precursor CAS (N-Phenylglycine) 103-01-5
Molecular Formula C9H11NO2 · HCl (or C9H12ClNO2)
Molecular Weight 201.65 g/mol
Physical Form Solid / Powder
Melting Point 140 - 143 °C
Storage Conditions Room Temperature (RT), desiccated

Mechanistic Synthesis & Causality

The synthesis of Methyl 2-(phenylamino)acetate hydrochloride relies on a classic Fischer Esterification driven by acidic catalysis. The reaction utilizes N-phenylglycine and anhydrous methanol.

Mechanistic Causality:

  • Anhydrous Conditions: Esterification is an equilibrium-driven process that produces water. By utilizing anhydrous methanol in vast stoichiometric excess, the equilibrium is forcefully driven toward the ester product (Le Chatelier’s Principle).

  • Dual-Role Catalysis (HCl in Dioxane): The addition of 4.0 M HCl in dioxane is not merely catalytic. While the protons ( H+ ) activate the carboxylic acid carbonyl for nucleophilic attack by methanol, the chloride ions ( Cl− ) and the acidic environment ensure that the resulting secondary amine is immediately protonated. This prevents unwanted side reactions (such as intermolecular amidation) and allows for the direct isolation of the highly stable hydrochloride salt upon solvent evaporation 2[2].

SynthesisWorkflow Step1 1. Reagent Preparation N-Phenylglycine + Anhydrous MeOH Step2 2. Acidic Catalysis Addition of 4.0 M HCl in Dioxane Step1->Step2 Solubilization Step3 3. Fischer Esterification Stir overnight at 25°C Step2->Step3 Protonation of Carbonyl Step4 4. Solvent Evaporation Reduced pressure concentration Step3->Step4 In-process LC-MS Check Step5 5. Salt Isolation Crystallization of HCl Salt Step4->Step5 Avoid Basic Workup

Fig 1. Step-by-step workflow for the synthesis and isolation of the hydrochloride salt.

Self-Validating Experimental Protocol

The following protocol is engineered to be a self-validating system, incorporating in-process quality control (QC) checkpoints to guarantee high yield and purity.

Phase 1: Reaction Setup
  • Solubilization: Suspend 5.45 g (36 mmol) of N-phenylglycine in 100 mL of anhydrous methanol within a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Slowly add 50 mL of 4.0 M HCl in dioxane (200 mmol) dropwise via an addition funnel.

    • Causality: Dropwise addition controls the mild exotherm associated with the protonation of the amine and the dissolution of HCl.

  • Propagation: Seal the flask under a dry nitrogen atmosphere and stir vigorously overnight (approx. 16 hours) at room temperature (25 °C).

Phase 2: In-Process Validation (Checkpoint A)
  • TLC Monitoring: Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexanes/Ethyl Acetate 7:3). The highly polar N-phenylglycine will remain near the baseline, while the esterified product will migrate significantly higher. Proceed to isolation only when the baseline spot is completely absent.

Phase 3: Isolation and Purification
  • Concentration: Remove the volatile organic solvents (methanol and dioxane) under reduced pressure using a rotary evaporator.

    • Causality: Maintaining a water bath temperature below 40 °C prevents thermal degradation of the product.

  • Divergence from Free Base Isolation: Do NOT perform a basic aqueous workup (e.g., sodium carbonate wash). A basic workup will neutralize the salt and yield the free base2[2]. To retain the hydrochloride salt, directly dry the resulting crude residue in vacuo.

  • Trituration: Triturate the crude solid with cold diethyl ether (2 x 30 mL) to remove any unreacted organic impurities and residual dioxane. Filter the purified white/off-white powder and dry under high vacuum.

Phase 4: Final Validation (Checkpoint B)
  • Melting Point: Verify the melting point is between 140 - 143 °C1[1].

  • LC-MS: Confirm the presence of the [M+H]+ ion at m/z 166 (corresponding to the free base mass generated in the mass spectrometer's ionization source).

Applications in Medicinal Chemistry & Drug Development

Methyl 2-(phenylamino)acetate hydrochloride is a privileged scaffold in pharmaceutical research. Because it possesses both an electrophilic ester and a nucleophilic (once deprotonated) secondary amine, it is highly reactive in orthogonal directions 3[3].

In the development of neuropharmacological agents, this compound is frequently utilized to synthesize complex amide derivatives. For example, it acts as a primary building block in the synthesis of malonamide derivatives that function as highly selective κ and δ opioid receptor ligands. These ligands are critical in developing next-generation analgesics that bypass the severe dependence liabilities associated with classical μ -opioid receptor agonists like morphine 2[2].

Applications Core Methyl 2-(phenylamino)acetate HCl CAS: 78733-46-7 App1 Opioid Receptor Ligands (e.g., Malonamide derivatives) Core->App1 Amide Coupling App2 Heterocyclic Scaffolds (Indoles, Quinolines) Core->App2 Intramolecular Cyclization App3 Peptidomimetics (N-Alkylation/Acylation) Core->App3 Structural Modification

Fig 2. Downstream applications of the intermediate in medicinal chemistry and drug design.

References

  • US Patent 7160902B2 : Amide derivatives and methods of their use. Google Patents. Available at:[2]

  • LookChem Database : Cas 103-01-5, Anilinoacetic acid. LookChem. Available at: [Link][3]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-(phenylamino)acetate hydrochloride

Abstract The aqueous solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its developability, formulation, and in vivo performance...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its developability, formulation, and in vivo performance.[1][2] Poor solubility can impede absorption, compromise the reliability of in vitro assays, and create significant challenges during formulation development.[2] This technical guide provides a comprehensive framework for characterizing the solubility profile of Methyl 2-(phenylamino)acetate hydrochloride (CAS: 78733-46-7), a key building block in organic synthesis.[3] We will explore the foundational principles of solubility, differentiate between kinetic and thermodynamic measurements, and detail robust, self-validating experimental protocols for determining its solubility across various conditions. This document is intended for researchers, scientists, and drug development professionals seeking to establish a thorough and accurate understanding of this compound's behavior in solution.

Introduction: The Imperative of Solubility Characterization

Methyl 2-(phenylamino)acetate hydrochloride, also known as methyl anilinoacetate hydrochloride, is an organic intermediate with applications in chemical and pharmaceutical synthesis.[3][4][5] Before its successful incorporation into any formulation or reaction medium, a quantitative understanding of its solubility is paramount. Solubility data informs critical decisions, from the selection of appropriate solvents for synthesis and purification to the design of dosage forms with adequate bioavailability.[6]

This guide moves beyond a simple recitation of data to explain the causality behind the experimental design. We will focus on two distinct but complementary types of solubility measurement:

  • Kinetic Solubility: A high-throughput assessment of the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[1][6][7][8] It is a rapid screening tool invaluable in early discovery to quickly flag compounds with potential solubility liabilities.[1][8]

  • Thermodynamic Solubility: The true measure of a compound's solubility, representing the saturation concentration in a solution that is in equilibrium with an excess of the solid compound.[2][7][9][10] This "gold standard" measurement is essential for pre-formulation and late-stage development.[1][2]

By systematically evaluating the impact of pH, temperature, and solvent systems, this guide provides the necessary protocols to build a complete and reliable solubility profile for Methyl 2-(phenylamino)acetate hydrochloride.

Physicochemical Properties of Methyl 2-(phenylamino)acetate hydrochloride

A foundational understanding of a compound's basic properties is the first step in any solubility investigation. The key physicochemical characteristics are summarized below.

PropertyValueSource(s)
Synonym(s) methyl anilinoacetate hydrochloride[4][5]
CAS Number 78733-46-7[4][5]
Molecular Formula C₉H₁₂ClNO₂[4]
Molecular Weight 201.65 g/mol [4][5]
Physical Form White to yellow powder/solid[4][5]
Melting Point 140-143 °C[4]

Core Principles of Solubility Determination

A robust solubility assessment requires an appreciation for the theoretical underpinnings that govern the dissolution process. The choices made during experimentation are dictated by these fundamental principles.

The Rationale: Thermodynamic vs. Kinetic Solubility

The distinction between thermodynamic and kinetic solubility is not merely procedural; it reflects the different questions being asked at various stages of research.

  • Thermodynamic solubility is the definitive measurement, representing a true state of equilibrium.[10] It is determined using the shake-flask method, where excess solid is agitated in a solvent for an extended period (typically 24-72 hours) to ensure the dissolution and precipitation rates are equal.[7][9] This value is critical for predicting oral absorption and guiding the development of stable formulations.[7]

  • Kinetic solubility is a non-equilibrium measurement.[6] It is designed to mimic the conditions of high-throughput screening assays where a compound is introduced from a DMSO stock into an aqueous buffer.[7][8] The resulting value is often higher than the thermodynamic solubility because it can reflect a supersaturated state before precipitation occurs. Its primary utility is in identifying compounds that might precipitate under assay conditions, thereby preventing false negatives and ensuring data quality in early discovery.[1]

Key Factors Influencing Solubility

The solubility of a compound is not an intrinsic constant but is highly dependent on its environment. For an ionizable molecule like Methyl 2-(phenylamino)acetate hydrochloride, these factors are paramount.

  • pH and Ionization: As a hydrochloride salt, this compound is the salt of a weak base. Its solubility is expected to be highly dependent on pH.[11][12] In acidic media (low pH), the amine group will be protonated (R-NH₂⁺), leading to strong interactions with water and thus higher solubility. As the pH increases, the compound will deprotonate to its less soluble free base form (R-NH), which is more likely to precipitate.[11] Therefore, characterizing the pH-solubility profile is essential to predict its behavior in the variable pH environments of the gastrointestinal tract.[11]

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_sol).[13][14] For most solids, dissolution is an endothermic process (ΔH_sol > 0), and solubility increases with temperature. However, this is not universal.[13] Measuring solubility at different temperatures (e.g., ambient and physiological 37°C) provides crucial data for understanding the thermodynamics of the system.[14][15][16]

  • Solid-State Properties (Polymorphism): Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities and dissolution rates.[10][17] The most stable polymorph will typically have the lowest solubility. It is crucial to be aware that the solid form used for testing directly impacts the measured solubility value.[9]

Experimental Protocols for Comprehensive Solubility Profiling

The following protocols are designed to be self-validating systems, providing accurate and reproducible data for constructing a complete solubility profile.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This method is the gold standard for determining equilibrium solubility.[10][18]

Methodology:

  • Preparation: Add an excess amount of solid Methyl 2-(phenylamino)acetate hydrochloride (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the selected solvent (e.g., water, phosphate-buffered saline) in a glass vial. The presence of undissolved solid at the end of the experiment is essential.[10][18]

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours. This extended time is critical to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states.[7][9]

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully collect a sample of the supernatant. To ensure no solid particles are carried over, the sample must be filtered (using a 0.22 or 0.45 µm syringe filter) or centrifuged at high speed.[18]

  • Quantification: Accurately dilute the clear filtrate with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.[2][7][18]

  • Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or µM.[18]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh Excess Solid Compound B Add Known Volume of Solvent A->B C Seal and Agitate (24-48h at constant T) B->C D Centrifuge or Filter (e.g., 0.45 µm Syringe Filter) C->D E Dilute Clear Supernatant D->E F Analyze by HPLC-UV or LC-MS/MS E->F G Calculate Solubility vs. Standard Curve F->G

Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol: pH-Dependent Solubility Profile

This protocol is a critical extension of the shake-flask method to understand the behavior of this ionizable compound.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically relevant range (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4). Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) can also be used.[7]

  • Parallel Execution: Perform the Thermodynamic Solubility protocol (Section 4.1) in parallel for each prepared buffer.

  • Final pH Measurement: Crucially, after the equilibration period, measure and record the final pH of each suspension. The pH may shift due to the dissolution of the acidic or basic compound, and the final pH is the correct value to plot against solubility.[10]

  • Data Analysis: Quantify the compound concentration in each buffer as described previously. Plot the resulting solubility (on a logarithmic scale) against the final measured pH.

G cluster_ph1 pH 1.2 cluster_ph4 pH 4.5 cluster_ph7 pH 7.4 A Prepare Multiple Aqueous Buffers B1 Execute Shake-Flask Protocol (4.1) A->B1 B2 Execute Shake-Flask Protocol (4.1) A->B2 B3 Execute Shake-Flask Protocol (4.1) A->B3 C Quantify Solubility for Each pH Point B1->C B2->C B3->C D Plot log(Solubility) vs. Final Measured pH C->D

Logical workflow for determining a pH-solubility profile.
Protocol: Analytical Quantification by HPLC-UV

A validated analytical method is the cornerstone of trustworthy data. High-Performance Liquid Chromatography with UV detection is a widely accessible and reliable method for this purpose.[2]

Methodology:

  • Stock Solution & Standards: Prepare a concentrated stock solution of Methyl 2-(phenylamino)acetate hydrochloride in a suitable solvent (e.g., methanol or acetonitrile). From this stock, prepare a series of calibration standards (at least 5 concentrations) that bracket the expected sample concentrations.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice.[7]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards first to establish a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.99 for accuracy. Subsequently, inject the diluted samples from the solubility experiments.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate analysis and comparison.

Table 1: Example Solubility Data Summary

Solvent SystemTemperature (°C)Final pHSolubility (mg/mL)Solubility (µM)
Deionized Water25TBDTBDTBD
PBS Buffer257.4TBDTBD
SGF (pH 1.2)37TBDTBDTBD
SIF (pH 6.8)37TBDTBDTBD
Ethanol25N/ATBDTBD
DMSO25N/ATBDTBD
(TBD = To Be Determined experimentally)

Interpretation: The pH-solubility profile is particularly insightful. A sharp decrease in solubility as the pH rises above a certain point likely indicates the effective pKa of the compound. This information is critical for predicting where the compound might precipitate in the GI tract, potentially limiting its absorption.[11] High solubility in organic solvents like ethanol or DMSO suggests potential avenues for creating liquid formulations or concentrated stock solutions.

Conclusion

Characterizing the solubility of Methyl 2-(phenylamino)acetate hydrochloride is a non-trivial but essential exercise for any scientist intending to use it in a research or development context. A simple, single-point measurement is insufficient. This guide provides the strategic rationale and detailed, field-proven protocols necessary to conduct a thorough investigation. By systematically determining the thermodynamic equilibrium solubility and mapping its dependence on pH and temperature, researchers can generate a comprehensive data package. This robust profile will de-risk future experiments, guide rational formulation design, and ultimately accelerate the path of development by building on a foundation of solid scientific understanding.

References

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

  • LookChem. (n.d.). Cas 15028-40-7, methyl 2-amino-2-phenylacetate hydrochloride. LookChem. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5125. Retrieved from [Link]

  • HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. HORIZON. Retrieved from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. protocols.io. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 2-(phenethylamino)acetate. ChemSynthesis. Retrieved from [Link]

  • Amir, M., Alam, M. A., Aftab, M. F., & Nabi, M. G. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 1-3. Retrieved from [Link]

  • Journal of Chemical Education. (1997, July 7). Influence of pH on Drug Absorption from the Gastrointestinal Tract. ACS Publications. Retrieved from [Link]

  • USP. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Retrieved from [Link]

  • Chembest. (n.d.). methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride. Chembest. Retrieved from [Link]

  • USP-NF. (2012, June 12). 5370 Description and Solubility / Reference Tables. First Supplement to USP 35–NF 30. Retrieved from [Link]

  • PubChem. (n.d.). Methyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Retrieved from [Link]

  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. National Library of Medicine. Retrieved from [Link]

  • ADMET and DMPK. (2015, December 30). Solubility Temperature Dependence Predicted from 2D Structure. ADMET and DMPK. Retrieved from [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. ResearchGate. Retrieved from [Link]

  • PubMed. (2009, June 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. Retrieved from [Link]

  • csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. Retrieved from [Link]

  • Royal Society of Chemistry. (2010, January 15). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2026, February 25). (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]

Sources

Foundational

Hypoglycaemic Potential of 2-Phenylamino-1,4-Naphthoquinones: A Technical Guide to Synthesis, Mechanisms, and In Vivo Efficacy

Executive Summary The chronic management of diabetes mellitus is frequently complicated by the severe side effects and diminishing efficacy of current antidiabetic pharmacotherapies[1]. Consequently, drug development has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chronic management of diabetes mellitus is frequently complicated by the severe side effects and diminishing efficacy of current antidiabetic pharmacotherapies[1]. Consequently, drug development has pivoted toward compounds that offer dual functionality: robust antioxidant defense and potent glycemic control. 1,4-Naphthoquinones—structurally resembling the natural antidiabetic compound thymoquinone—have emerged as highly promising candidates[1].

Specifically, 2-phenylamino-1,4-naphthoquinones (PAN) have demonstrated profound hypoglycaemic potential. By systematically altering the substituents on the phenyl ring, researchers can critically modulate the redox properties and receptor-binding affinities of the pharmacophore[1][2]. This whitepaper dissects the mechanistic rationale, synthetic workflows, and in vivo validation of PAN derivatives, providing a comprehensive blueprint for researchers optimizing these compounds for clinical translation.

Mechanistic Rationale: Pharmacodynamics & Causality

As an application scientist, it is crucial to understand why specific structural modifications yield different biological outcomes. The biological activity of naphthoquinones is inherently tied to their oxidation-reduction cycling. While this cycling can generate cytotoxic reactive oxygen species (ROS), precise chemical substitutions can harness this property for therapeutic benefit[1].

Redox Modulation via Substituent Effects

The most potent hypoglycaemic activity is observed in the chloro-derivative of PAN[1]. The causality behind this efficacy lies in the electron-donating resonance effect (+R) of the chloro group.

  • Imine Stabilization: The +R effect stabilizes the imine tautomeric form of the molecule[2].

  • Suppression of Toxic Bioreduction: By stabilizing the imine form, the molecule resists uncontrolled bioreduction. This limits the generation of free radicals (semiquinone radicals) that typically cause cytotoxicity[1][2].

  • Cytoprotection: The controlled redox state confers cytoprotective properties to pancreatic beta cells and endothelial tissues, allowing the compound to exert its hypoglycaemic effects without inducing oxidative stress[1].

Alpha-Glucosidase Inhibition

Beyond systemic redox modulation, recent molecular docking and in vitro studies indicate that PAN derivatives act as potent alpha-glucosidase inhibitors. Compounds within this class exhibit lower IC50 values and higher binding affinities to alpha-glucosidase than the standard clinical inhibitor, acarbose[3]. The hydroxyl and halogen groups establish strong hydrogen bonds and hydrophobic interactions with the enzyme's active site (e.g., LYS156, TYR158), effectively blunting postprandial glucose absorption[3].

Pathway Visualization

Mechanism PAN 2-phenylamino-1,4-naphthoquinone (Chloro-Derivative) Substituent +R Electronic Effect (e- Donating Chloro Group) PAN->Substituent AG_Inhib Alpha-Glucosidase Inhibition (High Binding Affinity) PAN->AG_Inhib Imine Stabilization of Imine Form Substituent->Imine Redox Modulated Bioreduction (Suppressed ROS Generation) Imine->Redox Cyto Cytoprotection & Antioxidant Defense Redox->Cyto Hypo Hypoglycaemic Efficacy (43% Blood Glucose Reduction) AG_Inhib->Hypo Cyto->Hypo

Fig 1. Mechanistic pathway of chloro-PAN derivatives driving hypoglycaemic efficacy.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the causal reasoning behind the methodological choice.

Protocol A: Single-Pot Synthesis of PAN Derivatives

Objective: Synthesize PAN derivatives (chloro, nitro, methyl, bromo) via a catalyst-free Michael addition[4][5].

  • Rationale: A single-pot synthesis minimizes intermediate degradation and maximizes yield. Electron-donating groups on the aniline naturally favor the Michael addition onto the naphthoquinone ring[4].

  • Step 1 (Preparation): Dissolve 1,4-naphthoquinone (2 equivalents, 3.2 mmol) and the respective p-substituted aniline (1 equivalent, 1.6 mmol) in 50 mL of Methanol (MeOH)[5]. Causality: MeOH acts as a polar protic solvent, facilitating the nucleophilic attack of the amine.

  • Step 2 (Reaction): Stir the mixture continuously at 200 rpm for a variable duration based on the substituent, followed by refluxing at 70 °C[5]. Causality: Refluxing provides the activation energy required to drive the subsequent oxidation step, aromatizing the ring to yield the final quinone.

  • Step 3 (Purification): Isolate the product crystals and purify via Thin-Layer Chromatography (TLC). Characterize the final structure using FT-IR and NMR spectroscopy[1][5].

Protocol B: In Vitro Antioxidant Validation (DPPH & FRAP)

Objective: Quantify the dual antioxidant mechanisms (radical scavenging vs. metal reduction)[2].

  • Rationale: Naphthoquinones are redox-active. DPPH measures hydrogen-donating ability, while FRAP measures electron-donating ability. Evaluating both ensures the compound can neutralize diverse oxidative threats in a diabetic model.

  • Step 1: Prepare varying concentrations of the synthesized PAN derivatives.

  • Step 2 (DPPH): Incubate with DPPH radical solution. Measure UV-Vis absorbance to determine the scavenging of free radicals.

  • Step 3 (FRAP): Incubate with the FRAP reagent to measure the reduction of Fe3+ to Fe2+.

  • Validation Control: Use Ascorbic acid or Trolox as a positive standard to normalize the data.

Protocol C: In Vivo Hypoglycaemic Evaluation

Objective: Determine the systemic blood glucose reduction in a rat animal model[2].

  • Rationale: In vivo models account for hepatic metabolism and peripheral tissue uptake, which in vitro enzymatic assays cannot replicate.

  • Step 1: Induce diabetes in the rat model (e.g., via Streptozotocin) and establish baseline fasting blood glucose levels.

  • Step 2: Administer the purified PAN derivatives (e.g., 5a-d) orally. Causality: Oral administration tests the bioavailability and gastrointestinal stability of the compound.

  • Step 3: Monitor mean blood glucose levels at regular intervals post-administration. Compare against a control group treated with a standard antidiabetic drug (e.g., Glibenclamide or Acarbose).

Quantitative Data Summary

The following table synthesizes the structure-activity relationship (SAR) data derived from the experimental workflows, highlighting how specific functional groups dictate biological efficacy[1][2].

Compound IDPhenyl Ring SubstituentDPPH Radical ScavengingFRAP Reduction PowerIn Vivo Blood Glucose Reduction (%)
5a Chloro (-Cl)ModerateModerateHighest (~43% reduction)
5b Nitro (-NO2)HighHighModerate
5c Methyl (-CH3)LowLowLowest (Inferior Activity)
5d Bromo (-Br)HighModerateModerate

Data Interpretation: While the nitro (5b) and bromo (5d) derivatives exhibit the highest raw antioxidant power in vitro, the chloro-derivative (5a) achieves the optimal balance of imine stabilization and controlled bioreduction, translating to the highest systemic hypoglycaemic efficacy in vivo[1][2].

Conclusion & Translational Outlook

The evaluation of 2-phenylamino-1,4-naphthoquinones reveals a highly tunable pharmacophore for diabetes management. The chloro-derivative (5a) stands out as a lead compound, achieving a remarkable 43% reduction in blood glucose levels[2]. Its mechanism—driven by the +R electronic effect that limits toxic free radical generation while preserving cytoprotective and alpha-glucosidase inhibitory functions—provides a clear blueprint for rational drug design[1][3]. Future preclinical studies should focus on optimizing the hydrophilicity of the chloro-PAN derivative to enhance its pharmacokinetic profile for human clinical trials.

References

  • Razaque, R., Raza, A. R., Irshad, M., et al. "Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents." SciELO Brasil / Brazilian Journal of Biology, 2022. URL:[Link]

  • Ertik, O., et al. "Synthesis, Molecular Docking, Some Metabolic Enzyme Inhibition Properties, and Antioxidant Activity Studies of 1,4-Naphthoquinones." Russian Journal of Bioorganic Chemistry, 2024. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of N-phenyl-2-(phenylamino)acetamide Derivatives

Introduction & Pharmacological Relevance The N-phenyl-2-(phenylamino)acetamide scaffold is a privileged structure in modern medicinal chemistry. Featuring both a flexible acetamide linker and a diarylamine moiety, deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The N-phenyl-2-(phenylamino)acetamide scaffold is a privileged structure in modern medicinal chemistry. Featuring both a flexible acetamide linker and a diarylamine moiety, derivatives of this class exhibit profound biological activities, including potent antimalarial efficacy against Plasmodium falciparum (1)[1], as well as significant anti-inflammatory and analgesic properties (2)[2].

This application note provides a comprehensive, self-validating protocol for the two-step synthesis of these derivatives. By dissecting the causality behind reagent selection, solvent dynamics, and workup procedures, this guide ensures that researchers can achieve high yields and high purity across a diverse library of substituted analogs.

Mechanistic Overview & Reaction Pathway

The synthesis is executed via a robust two-phase sequence:

  • Nucleophilic Acyl Substitution (Acylation): Aniline is reacted with chloroacetyl chloride to form the highly reactive intermediate, 2-chloro-N-phenylacetamide (3)[3].

  • Bimolecular Nucleophilic Substitution (S_N2 Amination): The α-chloro intermediate undergoes nucleophilic attack by a second equivalent of a substituted aniline to yield the final target (4)[4].

SynthesisWorkflow Aniline1 Aniline (1.0 eq) Step1 Step 1: Acylation Solvent: Toluene Base: TEA Temp: 0°C to RT Aniline1->Step1 Chloroacetyl Chloroacetyl Chloride (1.1 eq) Chloroacetyl->Step1 Intermediate Intermediate: 2-Chloro-N-phenylacetamide Step1->Intermediate Nucleophilic Acyl Substitution Step2 Step 2: SN2 Amination Solvent: DMF Base: K2CO3, KI (cat) Temp: 80°C Intermediate->Step2 Aniline2 Substituted Aniline (1.2 eq) Aniline2->Step2 Product Final Product: N-phenyl-2-(phenylamino) acetamide derivatives Step2->Product Bimolecular Nucleophilic Substitution (SN2)

Workflow for the two-step synthesis of N-phenyl-2-(phenylamino)acetamide derivatives.

Experimental Design & Causality (The "Why" Behind the Protocol)

To elevate this protocol from a mere recipe to a scientifically grounded methodology, the following experimental parameters have been optimized based on their mechanistic roles:

  • Base Selection (TEA vs. K₂CO₃): In Step 1, Triethylamine (TEA) is used because it is completely soluble in toluene, acting as an efficient proton scavenger to drive the rapid acylation forward without forming biphasic mixtures (3)[3]. In Step 2, anhydrous Potassium Carbonate (K₂CO₃) is preferred. As a mild inorganic base, it neutralizes the generated HCl/HI without risk of acting as a competing nucleophile (4)[4].

  • Catalytic Potassium Iodide (KI): The addition of KI in Step 2 is a critical kinetic enhancer. It facilitates an in situ Finkelstein reaction, exchanging the α-chloride for an iodide. Iodide is a vastly superior leaving group, which significantly lowers the activation energy for the subsequent nucleophilic attack by the sterically hindered aniline derivative (2)[2].

  • Solvent Dynamics: Dimethylformamide (DMF) is utilized in Step 2 because it is a polar aprotic solvent. It highly solvates the potassium cations while leaving the nucleophilic amine and iodide anions "naked" and highly reactive, thereby accelerating the S_N2 trajectory (4)[4].

Step-by-Step Protocol: A Self-Validating Workflow

Phase 1: Synthesis of 2-chloro-N-phenylacetamide
  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq, 25 mmol) and TEA (1.2 eq, 30 mmol) in 30 mL of anhydrous toluene (3)[3].

  • Thermal Control: Submerge the flask in an ice-water bath to reach 0 °C. Causality: The acylation is highly exothermic. Strict thermal control prevents the formation of di-acylated impurities.

  • Reagent Addition: Dissolve chloroacetyl chloride (1.1 eq, 27.5 mmol) in 10 mL of toluene. Add this solution dropwise over 30 minutes via an addition funnel to maintain internal temperature.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The product will appear as a distinct, strongly UV-active spot with a higher R_f than aniline.

  • Workup: Transfer the mixture to a separatory funnel. Wash with 10% aqueous HCl (3 × 15 mL). Causality: The acidic wash selectively protonates unreacted aniline and TEA, pulling them into the aqueous phase while leaving the neutral amide in the organic layer. Wash with brine (1 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to afford white crystals.

    • NMR Marker: Look for a sharp singlet at ~4.2 ppm (2H) corresponding to the -CH₂-Cl protons.

Phase 2: Synthesis of N-phenyl-2-(phenylamino)acetamide
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the purified 2-chloro-N-phenylacetamide (1.0 eq, 10 mmol) in 15 mL of anhydrous DMF.

  • Reagent Addition: Add the substituted aniline (1.2 eq, 12 mmol), anhydrous K₂CO₃ (2.0 eq, 20 mmol), and KI (0.1 eq, 1 mmol) (4)[4].

  • Propagation: Attach a reflux condenser, flush with nitrogen, and heat the mixture to 80 °C in an oil bath for 4–6 hours.

  • Self-Validation (Visual & TLC): The reaction mixture will darken. TLC (Hexane:EtOAc 2:1) will show the disappearance of the starting material and the emergence of a new, lower R_f spot (due to the increased polarity of the secondary amine).

  • Workup: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred, ice-cold distilled water. Causality: DMF and inorganic salts are highly water-soluble, whereas the target diarylamine is highly hydrophobic. This causes the immediate precipitation of the product, bypassing the need for complex liquid-liquid extractions (4)[4].

  • Isolation: Filter the precipitate under vacuum, washing the filter cake thoroughly with cold water.

  • Purification: Recrystallize from ethanol.

    • NMR Marker: The -CH₂- protons will shift upfield to ~3.8–3.9 ppm, and a new broad singlet for the secondary amine (N-H) will appear around 4.5–5.0 ppm.

Quantitative Data Presentation

The electronic nature of the substituent on the incoming aniline dictates the nucleophilicity of the amine, directly impacting reaction kinetics and final yield. Electron-donating groups (EDGs) enrich the nitrogen's electron density, accelerating the S_N2 attack, whereas electron-withdrawing groups (EWGs) deactivate it (5)[5].

Table 1: Influence of Aniline Substituents on Amination Yield (Phase 2)

Substituent (Aniline 2)Electronic EffectReaction Time (h)Isolated Yield (%)
-H (Phenyl) Neutral4.081%
-4-OCH₃ Electron-Donating3.087%
-4-CH₃ Electron-Donating3.585%
-4-Cl Electron-Withdrawing6.065%
-2,4-diCl Strongly Withdrawing8.045%

Data synthesized from established S_N2 amination trends of chloroacetamides.

Sources

Application

Application Note: Divergent Synthesis of Quinoline and Isatin Scaffolds from Methyl 2-(phenylamino)acetate Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Matrix: Heterocyclic Building Blocks / C-H Functionalization Introduction & Mechanistic Rationale Methyl 2-(phenylamino)acetate hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Matrix: Heterocyclic Building Blocks / C-H Functionalization

Introduction & Mechanistic Rationale

Methyl 2-(phenylamino)acetate hydrochloride[1] (also known as N-phenylglycine methyl ester hydrochloride) is a privileged, highly versatile bifunctional building block in organic synthesis. Its structure features a secondary aniline nitrogen, an electron-rich aromatic ring, and an α -amino ester moiety.

In drug discovery, the hydrochloride salt is preferred for storage due to its oxidative stability. However, once converted to its free base, the molecule exhibits dual modes of reactivity that can be selectively harnessed to construct complex heterocycles:

  • The α -sp³ C-H Functionalization Pathway: The α -methylene protons are highly susceptible to single-electron transfer (SET) oxidation. Transition-metal catalysis converts the amine into an electrophilic iminium ion, which readily undergoes formal[4+2] oxidative annulation (Povarov-type reactions) with alkynes to form Quinolines [2][3].

  • The N-H / ortho-C-H Annulation Pathway: The secondary amine can be selectively acylated. Subsequent Lewis acid-mediated intramolecular Friedel-Crafts acylation leverages the nucleophilicity of the ortho-position of the phenyl ring, yielding N-alkylated Indoline-2,3-diones (Isatins) .

This application note provides field-proven, self-validating protocols for both pathways, detailing the causality behind reagent selection and reaction conditions.

General Procedure: Preparation of the Free Base

Causality: The hydrochloride salt completely masks the nucleophilicity of the nitrogen lone pair and prevents the coordination required for transition-metal catalysis. A mild, biphasic neutralization is required to prevent the hydrolysis of the methyl ester.

Step-by-Step Protocol:

  • Suspend Methyl 2-(phenylamino)acetate hydrochloride (2.01 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a 250 mL separatory funnel.

  • Add 25 mL of a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution.

  • Shake vigorously for 5 minutes, frequently venting the evolved CO2​ gas.

  • Allow the phases to separate. The organic layer will contain the free base.

  • Extract the aqueous layer with an additional 2 × 20 mL of DCM.

  • Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous Na2​SO4​ .

  • Filter and concentrate under reduced pressure (at 30 °C to prevent thermal degradation) to yield Methyl 2-(phenylamino)acetate as a pale yellow oil. Use immediately for subsequent steps.

Pathway A: Synthesis of Quinoline Scaffolds via Oxidative Annulation

The synthesis of highly substituted quinolines is achieved via a copper-catalyzed oxidative [4+2] annulation with terminal alkynes. The reaction relies on the in situ generation of an α -amino radical/iminium species, driven by an external oxidant[4].

Reaction Optimization Data

To validate the robustness of the catalytic system, various conditions were screened. Cu(OAc)2​ paired with tert-butyl hydroperoxide (TBHP) provided the optimal balance of iminium generation and cycloaddition efficiency.

EntryCatalyst (10 mol%)Oxidant (2.5 eq)SolventTemp (°C)Yield (%)Observation
1 CuCl O2​ (1 atm)Toluene11035Incomplete conversion; slow oxidation.
2 Cu(OAc)2​ O2​ (1 atm)Toluene11052Moderate iminium formation.
3 Cu(OAc)2​ TBHP (5.5 M) Toluene 110 88 Rapid oxidation, clean reaction profile.
4 Fe(acac)3​ TBHP (5.5 M)Toluene11021Poor cycloaddition efficiency.
5NoneTBHP (5.5 M)Toluene1100No background reaction observed.
Experimental Protocol
  • Setup: To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the freshly prepared Methyl 2-(phenylamino)acetate free base (165 mg, 1.0 mmol), phenylacetylene (153 mg, 1.5 mmol), and Cu(OAc)2​ (18.1 mg, 0.1 mmol, 10 mol%).

  • Solvent & Oxidant: Add 5.0 mL of anhydrous toluene, followed by the dropwise addition of TBHP (0.45 mL of a 5.5 M solution in decane, 2.5 mmol).

  • Reaction: Seal the tube tightly. Stir the reaction mixture at 110 °C in a pre-heated oil bath for 12 hours. The solution will transition from blue/green to a dark brown homogeneous mixture.

  • Workup: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc). Wash the organic layer with 10 mL of saturated aqueous Na2​S2​O3​ to quench any unreacted peroxides (Critical safety step).

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the substituted quinoline derivative.

Mechanistic Visualization

Quinoline_Mechanism A Methyl 2-(phenylamino)acetate B Radical Cation / Iminium Ion (via Cu/TBHP Oxidation) A->B SET Oxidation C [4+2] Cycloaddition with Phenylacetylene B->C Alkyne Insertion D Tetrahydroquinoline Intermediate C->D E Aromatization (Oxidative Dehydrogenation) D->E -H2 / -e- F Substituted Quinoline Scaffold E->F

Fig 1. Oxidative [4+2] annulation mechanism for quinoline synthesis.

Pathway B: Synthesis of Isatin Scaffolds via Friedel-Crafts Cyclization

Isatins (1H-indole-2,3-diones) are critical pharmacophores. By utilizing Methyl 2-(phenylamino)acetate, an N-alkylated isatin can be synthesized via a two-step, one-pot acylation/Friedel-Crafts sequence.

Experimental Protocol
  • N-Acylation: In a flame-dried 50 mL round-bottom flask under an N2​ atmosphere, dissolve Methyl 2-(phenylamino)acetate free base (165 mg, 1.0 mmol) and triethylamine (167 µL, 1.2 mmol) in 10 mL of anhydrous DCM. Cool the flask to 0 °C using an ice bath.

  • Electrophile Addition: Slowly add oxalyl chloride (94 µL, 1.1 mmol) dropwise via syringe. Caution: Vigorous gas evolution ( CO , CO2​ , HCl ) will occur. Remove the ice bath and stir at room temperature for 1 hour.

  • Solvent Exchange: Concentrate the reaction mixture under a stream of N2​ (or gentle vacuum) to remove unreacted oxalyl chloride and DCM. Re-dissolve the crude oxamoyl chloride intermediate in 10 mL of anhydrous 1,2-dichloroethane (DCE).

  • Friedel-Crafts Cyclization: Cool the solution to 0 °C. Add anhydrous Aluminum Chloride ( AlCl3​ , 333 mg, 2.5 mmol) in three portions. The mixture will turn deep red/purple, indicating the formation of the acylium ion complex.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Quenching & Workup: Cool the flask to 0 °C. Crucial Step: Quench the reaction by carefully adding 10 mL of ice-cold 1M HCl . Causality: Using HCl instead of water prevents the precipitation of insoluble aluminum hydroxide salts, which cause intractable emulsions.

  • Extraction: Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate to yield Methyl 2-(2,3-dioxoindolin-1-yl)acetate.

Mechanistic Visualization

Isatin_Mechanism A Methyl 2-(phenylamino)acetate B N-Acylation (Oxalyl Chloride) A->B C Oxamoyl Chloride Intermediate B->C -HCl D Acylium Ion Generation (AlCl3 Lewis Acid) C->D E Intramolecular Friedel-Crafts (ortho-C-H attack) D->E F N-Alkylated Isatin Scaffold E->F Re-aromatization

Fig 2. Friedel-Crafts acylation pathway for N-alkylated isatin synthesis.

Sources

Method

Application Note: Methyl 2-(phenylamino)acetate Hydrochloride in the Synthesis of Advanced Anti-Inflammatory Agents

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The development of next-generation anti-inflammatory agents requires versat...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The development of next-generation anti-inflammatory agents requires versatile, stable, and highly reactive building blocks. Methyl 2-(phenylamino)acetate hydrochloride (CAS 78733-46-7)[1], the hydrochloride salt of N-phenylglycine methyl ester, serves as a premier synthetic intermediate in medicinal chemistry. By masking the carboxylic acid as a methyl ester and stabilizing the secondary aniline as a hydrochloride salt, this compound prevents premature auto-oxidation and unwanted self-condensation during complex syntheses.

This technical guide details the application of this critical precursor in synthesizing two major classes of anti-inflammatory therapeutics: mPGES-1 inhibitors (N-arylsulfonylated glycines) and heterocyclic anti-inflammatory scaffolds (e.g., 1,2,4-triazoles and pyrazolines).

Mechanistic Rationale & Target Biology

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) target the Cyclooxygenase (COX-1 and COX-2) enzymes. However, upstream COX inhibition broadly suppresses all prostanoids, leading to well-documented gastrointestinal and cardiovascular toxicities.

Recent drug development has shifted toward targeting microsomal Prostaglandin E Synthase-1 (mPGES-1) . This enzyme acts downstream of COX, specifically catalyzing the conversion of Prostaglandin H2 (PGH2) into Prostaglandin E2 (PGE2)—the primary mediator of pain and inflammation[2]. Derivatives of N-phenylglycine, specifically N-Phenyl-N-(phenylsulfonyl)glycines, have been identified as highly selective mPGES-1 inhibitors, offering potent anti-inflammatory efficacy without disrupting homeostatic prostanoid synthesis[2].

Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) (Pain & Inflammation) mPGES1->PGE2 Inhibitor N-Phenyl-N-(arylsulfonyl)glycine (Target Compound) Inhibitor->mPGES1 Selective Inhibition

Caption: mPGES-1 signaling pathway and targeted inhibition by N-phenylglycine derivatives.

Experimental Protocols & Methodologies

The following self-validating protocols outline the transformation of Methyl 2-(phenylamino)acetate hydrochloride into functional anti-inflammatory agents.

Protocol A: Synthesis of N-Phenyl-N-(arylsulfonyl)glycine (mPGES-1 Inhibitors)

This three-step workflow leverages the ester protection to allow selective N-sulfonylation, followed by controlled deprotection to yield the active pharmacophore[2].

Step 1: Free Base Generation Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic secondary amine. A mild base is required to prevent premature hydrolysis of the methyl ester.

  • Suspend 5.0 g of Methyl 2-(phenylamino)acetate hydrochloride in 100 mL of Dichloromethane (DCM).

  • Wash the organic layer with 1N Sodium Carbonate ( Na2​CO3​ ) solution (3 × 50 mL)[3].

  • Wash with 50 mL brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: TLC (Hexane:EtOAc 4:1) should show a single spot with a higher Rf than the salt.

Step 2: N-Sulfonylation Causality: Pyridine is utilized as both the solvent and an acid scavenger to neutralize the HCl byproduct, driving the reaction forward without protonating the starting material[2].

  • Dissolve the free base in 50 mL of anhydrous pyridine and cool to 0°C in an ice bath.

  • Add the desired benzenesulfonyl chloride derivative (1.1 eq) dropwise under continuous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Acidify the mixture with 1N HCl to precipitate the product, or extract with Ethyl Acetate if the product remains soluble. Wash extensively with 1N HCl to remove residual pyridine.

Step 3: Ester Hydrolysis (Saponification) Causality: Lithium hydroxide (LiOH) in a biphasic system provides mild hydroxide ions that selectively cleave the methyl ester without breaking the newly formed sulfonamide bond.

  • Dissolve the intermediate in a 3:1 mixture of THF and water.

  • Add LiOH· H2​O (2.0 eq) and stir at room temperature for 4 hours.

  • Validation: Monitor via TLC until the ester spot completely disappears.

  • Acidify the aqueous layer to pH 2-3 using 1M HCl to precipitate the active N-Phenyl-N-(arylsulfonyl)glycine. Filter and dry under vacuum.

Synthesis SM Methyl 2-(phenylamino)acetate HCl (Stable Precursor) FreeBase Step 1: Free Base Generation (Na2CO3, DCM) SM->FreeBase Sulfonylation Step 2: N-Sulfonylation (Ar-SO2Cl, Pyridine, 0°C) FreeBase->Sulfonylation Hydrolysis Step 3: Ester Hydrolysis (LiOH, THF/H2O) Sulfonylation->Hydrolysis Product Active Anti-Inflammatory Agent (N-Arylsulfonylated Glycine) Hydrolysis->Product

Caption: Step-by-step synthetic workflow from the HCl salt precursor to the active agent.

Protocol B: Synthesis of Triazole & Pyrazoline Anti-Inflammatory Scaffolds

Methyl 2-(phenylamino)acetate is also a critical precursor for synthesizing nitrogen-rich heterocycles, which exhibit potent in vivo anti-inflammatory properties[4],[5].

Hydrazinolysis & Cyclization:

  • Hydrazide Formation: Reflux the methyl ester with hydrazine hydrate ( NH2​NH2​⋅H2​O ) in ethanol for 8 hours. The strong nucleophilicity of hydrazine converts the ester into an anilinoacetic acid hydrazide[5].

  • Triazole Ring Closure: React the resulting hydrazide with carbon disulfide ( CS2​ ) and alcoholic potassium hydroxide. Subsequent treatment with hydrazine hydrate constructs the 3-substituted-4-amino-5-mercapto-4(H)-1,2,4-triazole ring[4]. Causality: The anilinomethyl group provided by the starting material acts as a lipophilic anchor, enhancing cellular permeability and tissue distribution of the resulting triazole drug.

Quantitative Data Presentation

The structural versatility of Methyl 2-(phenylamino)acetate hydrochloride allows for the generation of diverse compound libraries. The table below summarizes the pharmacological profiles of the primary derivative classes synthesized from this precursor, comparing their targets, testing models, and efficacy metrics based on recent literature[2],[4],[5].

Derivative ClassPrimary Target / MechanismPrimary In Vivo / In Vitro ModelPharmacological Efficacy Metric
N-Phenyl-N-(arylsulfonyl)glycines Selective mPGES-1 InhibitionPGE2 Plasma Quantification (EIA/LC-MS)High (Low nanomolar IC50 values)
1,2,4-Triazole-anilinomethyls COX/LOX Dual InhibitionCarrageenan-induced Rat Paw EdemaSignificant edema reduction at 1–6 hours
1H-Pyrazolinyl-N-phenylglycines General Anti-inflammatoryCotton Pellet GranulomaModerate to High activity; High synthetic yield

References

  • Google Patents, "US7160902B2 - Amide derivatives and methods of their use", Source: google.com.
  • Indian Journal of Pharmaceutical Sciences, "Antiinflammatory Activity Of Some New 3-Substituted-4-Amino-5-Mercapto-4(H)-1,2,4-Triazoles", Source: ijpsonline.com. URL:[Link]

  • ResearchGate, "Efficient Three-Step Method for 1H-Pyrazolinyl-N-Phenylglicine Derivatives", Source: researchgate.net. URL:[Link]

Sources

Application

Application Note: Methyl 2-(phenylamino)acetate Hydrochloride in Drug Design and Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 2-(phenylamino)acetate hydrochloride (CAS: 23284-84-6) / N-Phenylglycine methyl ester hydrochloride Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 2-(phenylamino)acetate hydrochloride (CAS: 23284-84-6) / N-Phenylglycine methyl ester hydrochloride

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the selection of highly versatile, stable, and easily functionalized building blocks is paramount. Methyl 2-(phenylamino)acetate hydrochloride represents a privileged scaffold in drug discovery. Structurally, it consists of an aniline core conjugated to a glycine methyl ester.

Causality in Scaffold Selection: The free base of N-phenylglycine is notoriously susceptible to atmospheric oxidation, leading to dark, tarry degradation products. Utilizing the hydrochloride salt protonates the secondary amine, drastically lowering the HOMO energy of the nitrogen lone pair and rendering the compound stable for long-term benchtop storage. Furthermore, the methyl ester acts as a crucial protecting group, preventing unwanted side reactions at the carboxylic acid moiety during electrophilic N-alkylation or N-arylation steps, which are standard in synthesizing complex active pharmaceutical ingredients (APIs).

Physicochemical Properties & Drug Design Implications

Summarized below are the fundamental properties of the scaffold and their implications for Lipinski's Rule of Five (Ro5) compliance[1].

PropertyValueRationale / Implication for Drug Design
Molecular Formula C9H11NO2 (Free base)Low molecular weight (165.19 g/mol ) leaves ample room for structural elaboration without exceeding the 500 Da limit.
LogP (Computed) 0.9Favorable baseline lipophilicity ensures aqueous solubility while maintaining baseline membrane permeability.
Topological Polar Surface Area 38.3 ŲExcellent for oral bioavailability; allows the addition of polar pharmacophores without violating permeability limits (ideal < 140 Ų).
Chemical State Solid (HCl salt)High crystalline stability; facilitates precise stoichiometric weighing and prevents oxidative degradation.

Application I: Synthesis of Selective β3-Adrenoceptor Agonists

One of the most prominent applications of the N-phenylglycine scaffold is in the development of treatments for overactive bladder (OAB) and urinary incontinence. Historically, β-adrenoceptor agonists suffered from poor selectivity, causing cardiovascular side effects via β1 and β2 receptor activation.

Researchers discovered that replacing traditional phenylethanolamine cores with N-phenylglycine derivatives shifted the selectivity profile heavily toward the β3-adrenoceptor [2][3]. The N-phenylglycine core provides a rigid vector that optimally positions the aromatic ring within the β3 binding pocket, while allowing fine-tuning of electronic and steric properties via halogenation.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative SAR data demonstrating how halogen substitution on the N-phenylglycine core enhances β3-AR agonist activity (measured via ferret detrusor relaxation)[2].

Compound Modification (Phenyl Ring)Ferret Detrusor Relaxation EC50 (nM)β3 Selectivity ProfileMechanistic Observation
Unsubstituted Phenyl ~160ModerateBaseline activity; lacks specific hydrophobic pocket engagement.
Mono-chloro substitution 11 - 14HighHalogen bonding and steric bulk lock the conformation for optimal β3-AR binding.
Di-chloro substitution 0.93Very HighSynergistic electronic withdrawal and steric fit maximize receptor activation and minimize β1/β2 crossover.
Visualizing the Synthetic Workflow

Workflow Start Methyl 2-(phenylamino)acetate HCl FreeBase Neutralization (DIPEA) Start->FreeBase Step 1 Alkylation N-Alkylation (Electrophile) FreeBase->Alkylation Step 2 Modification Aromatic Halogenation Alkylation->Modification Step 3 (Opt.) Saponification Ester Hydrolysis (NaOH) Alkylation->Saponification Direct Modification->Saponification Step 4 Product Target Active Pharmaceutical Ingredient Saponification->Product Step 5

Synthetic workflow of β3-Adrenoceptor agonists using Methyl 2-(phenylamino)acetate hydrochloride.
Visualizing the Pharmacological Pathway

Pathway Agonist N-Phenylglycine Agonist Receptor β3-Adrenoceptor (GPCR) Agonist->Receptor Binds Gs Gs Protein Activation Receptor->Gs Couples AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Elevation AC->cAMP Catalyzes ATP PKA PKA Activation cAMP->PKA Activates Relaxation Detrusor Relaxation PKA->Relaxation Phosphorylates

Mechanism of detrusor muscle relaxation via β3-Adrenoceptor activation by N-phenylglycine agonists.

Application II: Development of Aldose Reductase Inhibitors & Analgesics

Beyond urology, the N-phenylglycine scaffold is utilized to synthesize N-phenyl-N-(phenylsulfonyl)glycine derivatives. These compounds are potent inhibitors of aldose reductase and modulate glycinergic signaling pathways for pain management [4].

Mechanistic Rationale: The structural similarity of N-phenylglycine to endogenous glycine allows it to interact with the glycinergic system (e.g., GlyT1/GlyT2 transporters). The addition of a bulky phenylsulfonyl group to the secondary amine forces the molecule into a specific bioactive conformation that tightly occupies the hydrophobic pocket of the aldose reductase enzyme, significantly increasing inhibitory activity compared to N-unsubstituted analogs[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes a built-in analytical check to confirm success before proceeding.

Protocol A: N-Alkylation of Methyl 2-(phenylamino)acetate Hydrochloride

Objective: Synthesize the core intermediate for β3-AR agonists.

  • Preparation & Free-Basing:

    • Action: Suspend Methyl 2-(phenylamino)acetate hydrochloride (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 30 mmol).

    • Causality: DIPEA is chosen because its steric bulk makes it non-nucleophilic, preventing it from competing with the aniline during the subsequent alkylation step. It neutralizes the HCl salt and acts as an acid scavenger.

    • Validation Gate: Remove a 10 µL aliquot, partition in H2O/EtOAc. Spot the organic layer on a TLC plate (Hexane:EtOAc 4:1). The appearance of a high-Rf UV-active spot (free base) and disappearance of the baseline spot confirms successful neutralization.

  • Electrophilic Coupling:

    • Action: Add the target alkyl bromide (e.g., 4'-aminophenethyl bromide derivative, 1.1 eq) dropwise. Heat the reaction mixture to 80 °C under an inert argon atmosphere for 12 hours.

    • Causality: Heating is required because the secondary aniline is sterically hindered and electronically deactivated by the phenyl ring. Argon prevents oxidation of the heated aniline.

  • Workup & In-Process Control:

    • Action: Cool to room temperature, dilute with EtOAc (100 mL), and wash with 5% aqueous LiCl (3 x 50 mL) followed by brine.

    • Causality: Aqueous LiCl is specifically used to efficiently pull DMF out of the organic layer, preventing emulsion formation and solvent contamination.

    • Validation Gate: Analyze the organic layer via LC-MS. The reaction is validated if the starting material mass (m/z 166 [M+H]+) is consumed and the target N-alkylated product mass is the dominant peak.

Protocol B: Saponification to the Active Carboxylic Acid

Objective: Remove the methyl ester protecting group to yield the active pharmacophore.

  • Hydrolysis:

    • Action: Dissolve the N-alkylated methyl ester intermediate (1.0 eq) in a 1:1 mixture of THF and Methanol (0.2 M). Add 2.0 M aqueous NaOH (3.0 eq). Stir at room temperature for 4 hours.

    • Causality: The THF/MeOH mixture ensures that both the lipophilic organic intermediate and the aqueous NaOH remain in a single homogeneous phase, drastically accelerating the hydrolysis rate.

  • Acidification & Isolation:

    • Action: Evaporate the organic solvents under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify with 1.0 M HCl until the pH reaches ~4.0.

    • Causality: Adjusting the pH to the isoelectric point of the resulting amino acid derivative forces the product to precipitate out of the aqueous solution.

    • Validation Gate: Verify the pH using a calibrated pH meter. Collect the precipitate via vacuum filtration. Run an IR spectrum; the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a broad carboxylic acid OH stretch (2500-3300 cm⁻¹) validates complete deprotection.

References

  • PubChem - Methyl 2-(phenylamino)acetate | C9H11NO2 | CID 571509. National Center for Biotechnology Information. Available at:[Link]

  • Tanaka, N., et al. (2001) - Discovery of novel N-phenylglycine derivatives as potent and selective beta(3)-adrenoceptor agonists for the treatment of frequent urination and urinary incontinence. Journal of Medicinal Chemistry, 44(9), 1436-1445. Available at:[Link]

Sources

Method

Application Notes and Protocols: The Strategic Incorporation of N-Phenylglycine Moieties into Peptides via Solid-Phase Synthesis

I. Introduction: Beyond the Canonical – Engineering Peptide Backbones with N-Aryl Glycines In the landscape of modern drug discovery and materials science, the peptide scaffold offers a tantalizing blend of biocompatibil...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Beyond the Canonical – Engineering Peptide Backbones with N-Aryl Glycines

In the landscape of modern drug discovery and materials science, the peptide scaffold offers a tantalizing blend of biocompatibility and structural diversity. However, native peptides often suffer from metabolic instability and a limited conformational repertoire. The strategic modification of the peptide backbone presents a powerful approach to overcome these limitations. The incorporation of N-substituted glycines, or "peptoids," has emerged as a particularly fruitful strategy, yielding peptide-peptoid hybrids with enhanced proteolytic resistance and novel structural propensities.

This application note provides a comprehensive guide to the solid-phase synthesis of peptides containing N-phenylglycine, a key N-aryl glycine derivative. The introduction of the N-phenyl group directly onto the amide nitrogen has profound implications for the local geometry of the peptide backbone. Unlike the flexible backbone of a typical glycine residue, the steric and electronic properties of the anilide group strongly favor a trans amide bond conformation. This localized conformational constraint can be exploited to engineer predictable secondary structures, such as polyproline type II helices, and to modulate the pharmacokinetic profile of a peptide therapeutic.

Herein, we detail the robust "submonomer" approach for the incorporation of N-phenylglycine and other N-aryl glycines into a growing peptide chain on a solid support. We address a critical challenge in this methodology – the inherently low nucleophilicity of aniline derivatives – and present a field-proven, silver-mediated protocol to dramatically accelerate the key amination step. Furthermore, we will discuss potential side reactions, such as the racemization of adjacent chiral centers, and provide validated strategies for their mitigation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of N-aryl glycines to design next-generation peptide-based molecules.

II. The Submonomer Approach: A Two-Step Strategy for N-Aryl Glycine Incorporation

The solid-phase synthesis of N-aryl glycine-containing peptides is most efficiently achieved using the submonomer method. This elegant two-step process circumvents the need for pre-synthesized, and often expensive, N-Fmoc-protected N-aryl glycine monomers. Each cycle of N-aryl glycine addition involves two key chemical transformations performed on the resin-bound peptide.

Step 1: Acylation with Bromoacetic Acid

The first step involves the acylation of the free N-terminal amine of the growing peptide chain with bromoacetic acid. This reaction is typically mediated by a standard carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), to form a resin-bound α-bromoacetamide.

Step 2: Nucleophilic Displacement with Aniline

The second, and often rate-limiting, step is the nucleophilic displacement of the bromide by a primary aniline. This SN2 reaction introduces the N-aryl side chain. The low nucleophilicity of many anilines, particularly those bearing electron-withdrawing substituents, can lead to sluggish and incomplete reactions.

III. Overcoming the Challenge of Low Nucleophilicity: Silver-Mediated Amination

A significant advancement in the synthesis of N-aryl glycine-containing peptoids is the use of halophilic silver salts, such as silver perchlorate (AgClO₄), to accelerate the nucleophilic displacement step. The silver cation acts as a Lewis acid, coordinating to the bromine atom of the α-bromoacetamide. This coordination enhances the leaving group ability of the bromide, facilitating the nucleophilic attack by the weakly basic aniline. The reaction is further driven to completion by the precipitation of silver bromide (AgBr). This silver-mediated approach can lead to a dramatic rate acceleration, reducing reaction times from many hours to under an hour for even electron-poor anilines.[1]

IV. Experimental Protocols

A. General Materials and Methods

All manipulations should be performed in a dedicated peptide synthesis vessel. Rink amide resin is a common choice for the synthesis of C-terminally amidated peptides. Solvents for solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF) and dichloromethane (DCM), should be of high purity and anhydrous. All amines and other reagents should be of the highest available purity.

B. Protocol 1: Standard Submonomer Synthesis of a Single N-Phenylglycine Residue

This protocol details a single cycle of N-phenylglycine incorporation onto a resin-bound peptide with a free N-terminal amine.

1. Resin Swelling and N-Terminal Fmoc Deprotection:

  • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30 minutes.

  • Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 x) and DCM (3 x).

2. Acylation with Bromoacetic Acid:

  • Prepare a solution of bromoacetic acid (0.8 M in DMF) and DIC (0.8 M in DMF).

  • Add the bromoacetic acid and DIC solutions to the resin.

  • Agitate the reaction mixture for 30 minutes at room temperature.

  • Wash the resin with DMF (5 x).

3. Nucleophilic Displacement with Aniline:

  • Prepare a 1.5 M solution of aniline in DMF.

  • Add the aniline solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Wash the resin with DMF (5 x) and DCM (3 x).

Workflow for Submonomer Incorporation of N-Phenylglycine

start Resin-Bound Peptide with Free N-Terminus acylation Acylation: Bromoacetic Acid, DIC in DMF start->acylation bromoacetamide Resin-Bound α-Bromoacetamide acylation->bromoacetamide displacement Nucleophilic Displacement: Aniline in DMF bromoacetamide->displacement n_phenylglycine Resin-Bound Peptide with N-Terminal N-Phenylglycine displacement->n_phenylglycine

Caption: A two-step submonomer cycle for N-phenylglycine incorporation.

C. Protocol 2: Silver-Accelerated Submonomer Synthesis for Electron-Poor Anilines

This protocol is recommended for anilines with electron-withdrawing groups.

1. Resin Preparation and Acylation:

  • Follow steps 1 and 2 from Protocol 1.

2. Silver-Mediated Nucleophilic Displacement:

  • Wash the resin with THF (3 x) after the bromoacetylation step.

  • Prepare a 1.5 M solution of the desired aniline in THF.

  • Prepare a 0.25 M solution of silver perchlorate (AgClO₄) in THF.

  • Add the aniline solution to the resin, followed by the AgClO₄ solution (3 equivalents relative to the resin loading).

  • Agitate the reaction mixture for 1 hour at room temperature.[2]

  • Wash the resin with DMF (5 x) and DCM (3 x).

Proposed Mechanism of Silver-Accelerated Amination

reactants Resin-Bound α-Bromoacetamide + Aniline silver_coordination Coordination of Ag⁺ to Bromine reactants->silver_coordination + AgClO₄ transition_state SN2 Transition State (Weakened C-Br bond) silver_coordination->transition_state products N-Aryl Glycine Product + AgBr (precipitate) transition_state->products

Caption: Silver perchlorate facilitates bromide abstraction, accelerating nucleophilic attack.

D. Protocol 3: Peptide Cleavage and Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing sensitive residues like tryptophan or methionine, specific scavengers are required.

Standard Cleavage Cocktail (Reagent B):

  • Trifluoroacetic acid (TFA): 88%

  • Phenol: 5%

  • Water: 5%

  • Triisopropylsilane (TIS): 2%

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the freshly prepared cleavage cocktail to the resin (10 mL per 0.1 mmol of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (2 x).

  • Dry the crude peptide under vacuum.

E. Protocol 4: Purification by Reverse-Phase HPLC

Instrumentation: A preparative HPLC system with a C18 column is typically used.

Solvents:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

General Gradient: A linear gradient from 5% to 65% Solvent B over 30-40 minutes at a flow rate of 10-20 mL/min is a good starting point for many N-aryl glycine-containing peptides. The gradient should be optimized based on the hydrophobicity of the specific peptide.

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

  • Inject the sample onto the HPLC column.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product.

V. Data Presentation: Expected Yields and Purity

The following table provides representative data for the synthesis of peptoids containing N-aryl glycines, highlighting the effectiveness of the silver-mediated protocol.

Peptoid SequenceAmination MethodCrude Purity (%)Isolated Yield (%)Final Purity (%)Reference
Dodecapeptoid with alternating electron-rich and -poor N-aryl glycinesStandard/AgClO₄432796[1]
Dodecapeptoid with alternating electron-rich and -poor N-aryl glycinesStandard/AgClO₄3219>99[1]
Dodecapeptoid with N-(4-bromophenyl)glycineStandard/AgClO₄392298[1]
Dodecapeptoid with N-(benzophenone)glycineStandard/AgClO₄189>90[1]

VI. Mitigating Side Reactions: The Challenge of Racemization

A potential side reaction when incorporating N-phenylglycine or other arylglycines is the racemization of the α-carbon. The benzylic proton of phenylglycine is relatively acidic and can be abstracted under basic conditions, leading to epimerization. This is particularly a concern during the coupling step of an Fmoc-protected phenylglycine monomer.

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent: The use of coupling reagents such as 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) in combination with a hindered base like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) has been shown to significantly reduce racemization.[3]

  • Reaction Temperature: Performing the coupling at lower temperatures can also help to minimize epimerization.

It is important to note that the submonomer approach for N-aryl glycine incorporation does not involve the use of a pre-formed chiral center at the α-carbon of the glycine, thus avoiding racemization at this position during the synthesis. However, care must be taken when incorporating chiral amino acids adjacent to the N-aryl glycine residue.

VII. Conclusion

The incorporation of N-phenylglycine and other N-aryl glycines into peptides via solid-phase synthesis is a powerful tool for engineering molecules with enhanced stability and defined secondary structures. The submonomer approach, particularly when augmented with silver-mediated amination for challenging aniline derivatives, provides a robust and efficient route to these valuable building blocks. By understanding the underlying chemistry and potential side reactions, and by implementing the optimized protocols detailed in this application note, researchers can confidently synthesize novel peptide-peptoid hybrids for a wide range of applications in medicine and materials science.

VIII. References

  • Clapperton, A. M., & Babi, J. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 2(6), 417–429. [Link]

  • Proulx, C., Yoo, S., Connolly, M. D., & Zuckermann, R. N. (2015). Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers. The Journal of Organic Chemistry, 80(21), 10490–10497. [Link]

  • Liang, C., Behnam, M. A. M., Sundermann, T., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325–2329. [Link]

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. [Link]

  • El-Sawy, M. F., & Hewage, C. M. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 302-311. [Link]

  • Sun, J., & Zuckermann, R. N. (2013). Submonomer synthesis of sequence-defined peptoids with diverse side-chains. eScholarship, University of California. [Link]

  • AAPPTec. (n.d.). Cleaving peptides from Rink Amide Resin. Retrieved from [Link]

  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Proulx, C., & Zuckermann, R. N. (2015). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 6(10), 5544-5549. [Link]

Sources

Application

Application Note: One-Pot Synthesis and Mechanistic Profiling of 2-Phenylamino-1,4-Naphthoquinone Derivatives

Executive Summary & Scientific Rationale 2-Phenylamino-1,4-naphthoquinones (PANs) represent a privileged pharmacophore in drug development, exhibiting potent anticancer, antioxidant, and hypoglycemic properties[1][2]. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

2-Phenylamino-1,4-naphthoquinones (PANs) represent a privileged pharmacophore in drug development, exhibiting potent anticancer, antioxidant, and hypoglycemic properties[1][2]. The redox-active 1,4-naphthoquinone core, combined with the stereoelectronic tunability of the arylamino substituent, allows for precise modulation of biological activity[1]. Traditionally, synthesizing these derivatives required multi-step protocols involving toxic heavy-metal oxidants (e.g., Ag2O) or complex solvent mixtures[1].

This application note details a highly efficient, catalyst-free, one-pot synthesis protocol. By leveraging the inherent redox capabilities of the quinone substrate to drive the reaction, this methodology maximizes atom economy, eliminates the need for hazardous external oxidants, and provides a self-validating system for generating high-purity PAN derivatives[2].

Mechanistic Causality: The Single Electron Transfer (SET) Pathway

The success of this one-pot protocol relies on a self-sustaining redox loop. Rather than employing external oxidants, the reaction utilizes a deliberate 2:1 stoichiometric ratio of 1,4-naphthoquinone to the substituted aniline[2].

  • Nucleophilic Attack (Michael Addition): The reaction initiates via a conjugate addition of the aniline amine to the electron-deficient alkene of the 1,4-naphthoquinone, forming an intermediate substituted hydroquinone[2].

  • Proton Transfer & Tautomerization: The protic solvent (methanol) acts as a critical proton shuttle, facilitating the deprotonation and tautomerization of the intermediate[2].

  • Oxidation via SET: The defining step is the oxidation of the intermediate back to the quinone state. The second equivalent of 1,4-naphthoquinone acts as a sacrificial electron acceptor. Through two sequential Single Electron Transfer (SET) events, the intermediate is oxidized to a radical cation, then to a resonance-stabilized free radical, and finally to the targeted 2-phenylamino-1,4-naphthoquinone[2].

Mechanism A 1,4-Naphthoquinone (Electrophile) C Conjugate Addition (Michael-type) A->C B Substituted Aniline (Nucleophile) B->C D Intermediate Quinone (Deprotonation) C->D E Single Electron Transfer (SET) via 2nd eq. Naphthoquinone D->E F Radical Cation Formation E->F G 2nd SET & Oxidation F->G H 2-Phenylamino-1,4-naphthoquinone (Final Product) G->H

Figure 1: Logical relationship of the SET-driven one-pot synthesis mechanism.

Experimental Design & Optimization Parameters

To ensure reproducibility and trustworthiness, the experimental conditions are grounded in specific physicochemical rationales:

  • Solvent Selection (Methanol): Methanol is selected over aprotic solvents like dichloromethane (DCM) because its protic nature stabilizes the radical intermediates generated during the SET process and accelerates the necessary proton transfers[1][2].

  • Temperature Kinetics: While the initial Michael addition can occur at ambient temperature, the subsequent SET oxidation steps possess a higher activation energy barrier. Refluxing at 70 °C ensures complete conversion and prevents the accumulation of unoxidized intermediates[2].

  • Catalyst Considerations: For highly deactivated anilines (e.g., strongly electron-withdrawing groups like -NO₂), the nucleophilicity of the amine is reduced. In such specific cases, researchers may opt to introduce a Lewis acid catalyst (e.g., CeCl₃ or FeCl₃ in ethanol) to increase the electrophilicity of the quinone[3]. However, for standard halogenated or alkylated anilines, the catalyst-free methanol system is optimal[2].

Quantitative Data: Substituent Effects on Bioactivity

The choice of the para-substituent on the aniline ring profoundly impacts the pharmacological profile of the resulting PAN derivative. The table below summarizes the structure-activity relationship (SAR) observed in recent biological evaluations[2].

Aniline SubstituentElectronic EffectPrimary Biological Activity ProfileMechanistic Outcome
-Cl (Chloro) Electron-donating (+R)Potent Hypoglycemic: ~43% reduction in blood glucose levels.Stabilizes the imine tautomer, limiting excessive free radical generation during bioreduction[2].
-NO₂ (Nitro) Electron-withdrawing (-I, -R)Potent Antioxidant: High DPPH radical scavenging & FRAP reduction.Enhances the redox cycling capability of the quinone core[2].
-Br (Bromo) Mildly Electron-withdrawingStrong Antioxidant: High DPPH radical scavenging.Balances lipophilicity and redox potential for cellular assays[2].
-CH₃ (Methyl) Electron-donating (+I)Moderate baseline activity.Serves as a steric and electronic baseline for comparative biological assays[2].

Step-by-Step One-Pot Synthesis Protocol

This protocol outlines the catalyst-free synthesis of PAN derivatives (e.g., 2-(4-chlorophenylamino)-1,4-naphthoquinone)[2].

Reagents & Materials:

  • 1,4-Naphthoquinone (2.0 equivalents, e.g., 3.2 mmol, 0.5 g)

  • p-Substituted Aniline (1.0 equivalent, e.g., 1.6 mmol)

  • Methanol (HPLC or Reagent Grade, 50 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Workflow:

  • Substrate Solvation: Add 1,4-naphthoquinone (3.2 mmol) and the chosen p-substituted aniline (1.6 mmol) to the 100 mL round-bottom flask.

  • Solvent Addition: Suspend the solid mixture in 50 mL of methanol. (Causality: Methanol ensures both reagents are sufficiently dissolved while providing the protic environment needed for the SET mechanism).

  • Initial Conjugate Addition: Stir the reaction mixture at 200 rpm at ambient temperature (approx. 20-25 °C) for 30-60 minutes. Monitor the initial color change, which indicates the formation of the Michael adduct.

  • Thermal Oxidation (SET Activation): Attach the reflux condenser and elevate the temperature to 70 °C. Reflux the mixture. (Causality: The thermal energy drives the two-step SET oxidation utilizing the excess 1,4-naphthoquinone).

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., Hexane:Ethyl Acetate).

  • Isolation: Once the aniline is fully consumed, remove the flask from heat and allow it to cool to room temperature. The targeted PAN derivative will precipitate out of the solution.

  • Purification: Filter the resulting solid and purify via recrystallization from hot methanol to yield the pure 2-phenylamino-1,4-naphthoquinone crystals[2].

Workflow Step1 1. Reagent Prep 2 eq Quinone 1 eq Aniline Step2 2. Solvation Dissolve in MeOH Step1->Step2 Step3 3. Conjugate Addition Stir 200 rpm (Ambient) Step2->Step3 Step4 4. SET Oxidation Reflux at 70 °C Step3->Step4 Step5 5. Isolation Cool & Filter Step4->Step5 Step6 6. Purification Recrystallize (MeOH) Step5->Step6

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized compounds, the following self-validating analytical checks must be performed:

  • FT-IR Spectroscopy: Confirm the presence of the secondary amine (N-H stretch at ~3200-3300 cm⁻¹) and the distinct quinone carbonyls (C=O stretches at ~1680 and 1640 cm⁻¹)[2].

  • UV-Vis Absorbance: PAN derivatives exhibit characteristic charge-transfer absorption bands in the visible region (typically 450-500 nm), which are highly sensitive to the nature of the aniline substituent and serve as a rapid purity check[2].

References

  • Title: Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation Source: PMC / NIH URL: 1

  • Title: Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents Source: SciELO Brasil URL: 2

  • Title: Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives Source: MDPI URL: 3

Sources

Method

Application Note: Methyl 2-(phenylamino)acetate Hydrochloride as a Versatile Precursor for Analgesic Scaffolds

Executive Summary Methyl 2-(phenylamino)acetate hydrochloride (CAS 78733-46-7), commonly referred to as N-phenylglycine methyl ester hydrochloride, is a highly versatile secondary amine building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(phenylamino)acetate hydrochloride (CAS 78733-46-7), commonly referred to as N-phenylglycine methyl ester hydrochloride, is a highly versatile secondary amine building block in medicinal chemistry. Its dual functionality—a nucleophilic aniline nitrogen and a hydrolyzable methyl ester—makes it an ideal starting material for the synthesis of diverse analgesic and anti-inflammatory agents. This application note outlines the physicochemical profile, mechanistic rationale, and validated step-by-step protocols for converting this precursor into high-value analgesic scaffolds, including kappa-opioid receptor (KOR) agonists and N-(phenylsulfonyl)glycine derivatives [1].

Physicochemical Profile & Quantitative Data

Understanding the physical properties of the precursor is critical for optimizing reaction conditions, particularly regarding solubility and stability during free-basing procedures.

Table 1: Physicochemical Properties of Methyl 2-(phenylamino)acetate HCl

PropertyValue
Chemical Name Methyl 2-(phenylamino)acetate hydrochloride
CAS Number 78733-46-7
Molecular Weight 201.65 g/mol
Molecular Formula C9H11NO2 · HCl
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, and DMSO
Storage Conditions Desiccated at room temperature, protected from light

Table 2: Comparative Yields of Analgesic Scaffolds Derived from Precursor

Target ScaffoldReaction PathwayKey ReagentsTypical YieldPrimary Biological Target
N-(phenylsulfonyl)glycines N-SulfonylationBenzenesulfonyl chloride, Pyridine80–85%mPGES-1 / Aldose Reductase
Arylacetamides Hydrolysis & CouplingNaOH, Cycloaliphatic amine, EDC70–75%Kappa-Opioid Receptor (KOR)
Sydnones Nitrosation & CyclizationNaNO2, HCl, Acetic anhydride60–65%Inflammatory Pathways

Mechanistic Role in Analgesic Synthesis

The structural utility of methyl 2-(phenylamino)acetate lies in its bi-functional nature. The hydrochloride salt form is preferred for commercial shipping and long-term laboratory storage due to its resistance to atmospheric oxidation compared to the free base[2].

To utilize this compound in nucleophilic substitution reactions, the amine must first be liberated. Once free-based, the secondary amine acts as a nucleophilic handle for N-alkylation, N-acylation, or N-sulfonylation. Concurrently, the methyl ester serves as a protecting group that can be selectively hydrolyzed to a carboxylic acid, enabling subsequent amide coupling or cyclization reactions. This divergence allows researchers to synthesize a wide array of non-opioid and atypical opioid analgesics [3].

Synthetic_Workflow A Methyl 2-(phenylamino)acetate HCl B Free-Basing (Neutralization) A->B Base (e.g., Na2CO3) C N-phenylglycine methyl ester (Active Nucleophile) B->C D N-Sulfonylation C->D Sulfonyl Chloride E Ester Hydrolysis & Amide Coupling C->E 1. NaOH  2. Amine F N-(phenylsulfonyl)glycine Derivatives (Analgesic Scaffold) D->F G Arylacetamide Derivatives (KOR Agonists) E->G

Caption: Synthetic divergence of Methyl 2-(phenylamino)acetate into distinct analgesic scaffolds.

Experimental Protocols

Protocol A: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine Derivatives

Mechanistic Rationale: N-phenyl-N-(phenylsulfonyl)glycine derivatives are potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), offering an analgesic pathway that avoids the gastrointestinal side effects typical of classical COX inhibitors [1]. The reaction utilizes pyridine both as a solvent and an acid scavenger to drive the sulfonylation forward.

Step-by-Step Methodology:

  • Free-Basing: Dissolve 10 mmol of methyl 2-(phenylamino)acetate hydrochloride in 20 mL of dichloromethane (DCM). Add 20 mL of saturated aqueous NaHCO3. Causality: A mild base like NaHCO3 is chosen over NaOH to prevent premature hydrolysis of the methyl ester.

  • Extraction: Stir vigorously for 15 minutes. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the free base as a pale oil.

  • Sulfonylation: Dissolve the free base in 15 mL of anhydrous pyridine. Cool to 0°C in an ice bath.

  • Reagent Addition: Dropwise, add 11 mmol of benzenesulfonyl chloride. Causality: The slight excess of sulfonyl chloride ensures complete conversion of the secondary amine.

  • Validation & Workup: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the ninhydrin-active secondary amine spot confirms completion. Quench the reaction with 10 mL of ice water to hydrolyze unreacted sulfonyl chloride.

  • Isolation: Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 1N HCl to remove residual pyridine, followed by brine. Dry and concentrate to yield the ester-protected intermediate.

  • Hydrolysis: Dissolve the intermediate in THF/MeOH/H2O (2:1:1) and add 2 equivalents of LiOH. Stir at room temperature for 2 hours, acidify with 1N HCl, and extract with EtOAc to yield the final N-Phenyl-N-(phenylsulfonyl)glycine.

Protocol B: Synthesis of Arylacetamide KOR Agonists

Mechanistic Rationale: Arylacetamides derived from N-phenylglycine exhibit high affinity and selectivity for the kappa-opioid receptor (KOR). KOR agonists produce potent analgesia without the respiratory depression and abuse liability associated with mu-opioid receptor agonists [3].

Step-by-Step Methodology:

  • Hydrolysis of Precursor: Dissolve 10 mmol of methyl 2-(phenylamino)acetate hydrochloride in 20 mL of methanol. Add 15 mL of 2N NaOH. Stir at room temperature for 3 hours.

  • Acidification: Evaporate the methanol under reduced pressure. Cool the aqueous layer and carefully acidify to pH 3 using 2N HCl. The N-phenylglycine intermediate will precipitate. Filter and dry under vacuum.

  • Amide Coupling: In a flame-dried flask, dissolve 5 mmol of the N-phenylglycine intermediate and 6 mmol of a target cycloaliphatic amine (e.g., 1,2-diaminocyclohexane derivative) in 20 mL of anhydrous DMF.

  • Activation: Add 6 mmol of EDC·HCl and 6 mmol of HOBt, followed by 15 mmol of DIPEA. Causality: EDC/HOBt is chosen to minimize racemization and efficiently activate the carboxylic acid, while DIPEA ensures the amine remains nucleophilic.

  • Purification: Stir for 12 hours at room temperature. Dilute with water and extract with DCM. Purify the crude product via silica gel flash chromatography (DCM:MeOH 95:5) to isolate the arylacetamide KOR agonist.

Biological Signaling & Mechanism of Action

Once synthesized, these arylacetamide derivatives exert their analgesic effects by binding to the Kappa-Opioid Receptor (KOR), a G-protein coupled receptor (GPCR) located in the central and peripheral nervous systems. Activation of KOR leads to the coupling of Gi/o proteins, which subsequently inhibits adenylate cyclase. The resulting decrease in cAMP levels modulates ion channels—specifically by reducing calcium influx and increasing potassium efflux—leading to neuronal hyperpolarization and a blockade of pain signal transmission.

KOR_Signaling A Arylacetamide Ligand B Kappa-Opioid Receptor (KOR) A->B C Gi/o Protein Coupling B->C D Adenylate Cyclase Inhibition C->D E Decreased cAMP D->E F Ion Channel Modulation (Ca2+ down, K+ up) E->F G Neuronal Hyperpolarization F->G H Analgesia G->H

Caption: KOR signaling pathway mediating analgesia via arylacetamide derivatives.

Analytical Validation

To ensure the integrity of the synthesized scaffolds, the following spectral data should be verified:

  • 1H NMR (400 MHz, CDCl3) for N-Phenyl-N-(phenylsulfonyl)glycine: Expected signals include a singlet at ~δ 4.40 ppm integrating for 2H (the methylene protons of the glycine core), and complex multiplets between δ 7.10–7.80 ppm integrating for 10H (representing the two distinct aromatic rings).

  • LC-MS (ESI+): For the arylacetamide derivatives, the molecular ion peak [M+H]+ should clearly match the calculated exact mass of the coupled product, confirming successful amide bond formation and the absence of the unreacted N-phenylglycine precursor.

References

  • Dolle, R. E., Chu, G.-H., & Gu, M. "Amide derivatives and methods of their use." U.S. Patent No. 7,160,902 B2. Google Patents.

Technical Notes & Optimization

Troubleshooting

Common by-products in "Methyl 2-(phenylamino)acetate hydrochloride" synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 2-(phenylamino)acetate hydrochloride (also known as N-phenylglycine methyl ester hydrochloride). As a Senior Application Scientist, I have designed this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-(phenylamino)acetate hydrochloride (also known as N-phenylglycine methyl ester hydrochloride). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the thermodynamic and kinetic causalities behind common synthesis failures, empowering you to troubleshoot over-alkylation, ester hydrolysis, and oxidative degradation with field-proven methodologies.

Mechanistic Pathways & By-Product Formation

Understanding the bifurcation points in your synthetic route is the first step in troubleshooting. The diagram below illustrates the two primary synthetic routes (Direct Alkylation vs. Fischer Esterification) and the exact junctures where critical by-products emerge.

SynthesisPathway Aniline Aniline FreeBase Methyl 2-(phenylamino)acetate (Free Base) Aniline->FreeBase Alkylation Route Oxidation Oxidation Tars (Discoloration) Aniline->Oxidation O2 / Light MCA Methyl Chloroacetate (or Bromoacetate) MCA->FreeBase Alkylation Route Base Base (e.g., Na2CO3) Base->FreeBase Alkylation Route NPGA N-Phenylglycine Product Methyl 2-(phenylamino)acetate Hydrochloride NPGA->Product Esterification Route MeOH Methanol + HCl MeOH->Product Esterification Route FreeBase->Product Anhydrous HCl Dialkyl Dialkylation By-product (Over-alkylation) FreeBase->Dialkyl Excess Alkylating Agent Hydrolysis Hydrolysis By-product (N-Phenylglycine) FreeBase->Hydrolysis H2O / Base

Mechanistic pathways for Methyl 2-(phenylamino)acetate hydrochloride synthesis and by-products.

Troubleshooting Guide & FAQs

Q1: My final product is heavily contaminated with a dialkylated by-product. Why does this happen, and how do I prevent it? Causality: In the direct alkylation route, primary amines like aniline react with methyl chloroacetate to form the mono-alkylated secondary amine. However, this secondary amine retains significant nucleophilicity. If the local concentration of the alkylating agent is too high, the secondary amine will attack a second molecule of methyl chloroacetate, yielding Methyl 2,2'-(phenylazanediyl)diacetate. Solution: Kinetically favor mono-alkylation by maintaining a high concentration of the primary amine. Use aniline in a 2-to-3-fold molar excess and add the methyl chloroacetate strictly dropwise at 0°C[1]. The excess aniline acts as a competitive nucleophile, sacrificing itself to protect the mono-alkylated product.

Q2: The reaction mixture turned a dark brown/black color, and my yield dropped significantly. What is this tar? Causality: Aniline and its derivatives are highly susceptible to auto-oxidation via single-electron transfer (SET) mechanisms when exposed to oxygen and ambient light. This forms radical cations that rapidly polymerize into highly conjugated, dark-colored polyaniline tars. Solution: Sparge all reaction solvents with an inert gas (N₂ or Ar) for 15 minutes prior to use. Shield the reaction flask with aluminum foil. If the free base is isolated, convert it to the hydrochloride salt immediately, as the protonated anilinium ion is highly resistant to oxidation.

Q3: NMR analysis shows a missing methoxy singlet (~3.78 ppm). Did the reaction fail? Causality: You are observing ester hydrolysis, reverting your product back to N-phenylglycine. In the alkylation route, this is caused by adventitious water reacting with the inorganic base (e.g., Na₂CO₃) to generate hydroxide ions, which saponify the ester. In the esterification route, this indicates an equilibrium shift due to water generation during the Fischer esterification[2]. Solution: Ensure rigorous anhydrous conditions. If utilizing the esterification route, use 4.0 M HCl in dioxane or thionyl chloride (SOCl₂) to chemically scavenge water and drive the equilibrium forward[3].

Quantitative Data: By-Product Identification & Mitigation

Use the following self-validating analytical markers to track reaction fidelity during your workflow.

By-ProductFormation MechanismDetection Method (NMR/TLC/LC-MS)Prevention Strategy
Methyl 2,2'-(phenylazanediyl)diacetate Over-alkylation of the secondary amine intermediate.¹H NMR: Extra singlet at ~4.1 ppm (4H).TLC: Higher Rf​ than product.Use excess aniline (2-3 eq); slow, controlled addition of alkylating agent[1].
N-Phenylglycine Base-catalyzed ester hydrolysis or incomplete Fischer esterification.¹H NMR: Absence of methoxy singlet at 3.78 ppm[3].Rigorous drying of solvents; use anhydrous Na₂CO₃ or chemical water scavengers.
N-Phenyl-2-(phenylamino)acetamide Amidation of the ester by unreacted aniline at elevated temperatures.LC-MS: [M+H]+ peak at m/z 227.Maintain reaction temperature strictly below 60°C during alkylation.
Oxidative Tars (Polyanilines) Radical oxidation of aniline derivatives exposed to air/light.Visual: Opaque dark brown/black discoloration.Degas solvents with N₂/Ar; protect reaction vessel from direct light.

Self-Validating Experimental Protocols

Protocol A: Direct Alkylation Route (High Purity)

This protocol utilizes kinetic control to prevent over-alkylation.

  • Setup: Charge a flame-dried, foil-wrapped round-bottom flask with Aniline (3.0 eq, 30 mmol) and anhydrous Na₂CO₃ (1.5 eq, 15 mmol) in 30 mL of anhydrous methanol or acetonitrile[1].

  • Controlled Addition: Cool the suspension to 0°C using an ice bath. Add Methyl chloroacetate (1.0 eq, 10 mmol) dropwise over 45 minutes. Causality: The low temperature and slow addition keep the electrophile concentration minimal, preventing dialkylation.

  • Reaction & Validation: Stir the mixture at room temperature for 12 hours. Validation Gate: Check TLC (Hexanes:EtOAc 4:1). The mono-alkylated product should appear at Rf​ ~0.5, distinct from aniline ( Rf​ ~0.3).

  • Workup: Filter the inorganic salts. Concentrate the filtrate, dissolve in EtOAc (50 mL), and wash with 1M aqueous HCl (3 x 20 mL) to selectively extract the more basic unreacted aniline into the aqueous layer.

  • Salt Formation: Dry the organic layer over Na₂SO₄, concentrate, and dissolve the resulting free base in anhydrous diethyl ether (20 mL). Bubble dry HCl gas (or add 2.0 M HCl in ether) at 0°C until precipitation ceases. Filter the pristine white solid (Methyl 2-(phenylamino)acetate hydrochloride).

Protocol B: Fischer Esterification Route (High Yield)

This protocol is ideal if you already possess N-phenylglycine and want to avoid dialkylation entirely.

  • Setup: Suspend N-phenylglycine (1.0 eq, 36 mmol) in anhydrous methanol (100 mL)[3].

  • Acidification: Cool the suspension to 0°C. Slowly add 4.0 M HCl in dioxane (5.5 eq, 200 mmol) dropwise[3]. Causality: Using a pre-formed anhydrous HCl solution prevents the introduction of water, which would otherwise stall the Fischer esterification equilibrium.

  • Reaction & Validation: Stir the mixture overnight at room temperature. Validation Gate: The initial suspension will transition into a clear solution as the ester forms, followed potentially by the precipitation of the hydrochloride salt.

  • Isolation: Remove the organic solvent under reduced pressure. To isolate the free base, dissolve the residue in dichloromethane, wash with 1N sodium carbonate, and dry over Na₂SO₄[3]. To isolate the hydrochloride salt directly, triturate the crude concentrated residue with cold anhydrous diethyl ether, filter, and dry in vacuo.

References

  • ChemicalBook. "Methyl N-phenylglycinate synthesis." ChemicalBook.
  • MilliporeSigma. "METHYL 2-(PHENYLAMINO)ACETATE HYDROCHLORIDE." Sigma-Aldrich.
  • ReposiTUm (TU Wien). "PhD Thesis Novel Biocompatible Initiators for Direct Cell Encapsulation via Two-Photon Induced Photopolymerization." TU Wien.
  • Semantic Scholar. "CHEMICAL SERIES. I. N-PHENYLGLYCINE-p-ARSONIC ACID." Semantic Scholar.

Sources

Optimization

Technical Support Center: Stability Optimization for Methyl 2-(phenylamino)acetate Hydrochloride Solutions

Welcome to the Application Scientist Troubleshooting Center. Working with Methyl 2-(phenylamino)acetate hydrochloride (also known as N-phenylglycine methyl ester hydrochloride) presents a unique set of physicochemical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Center. Working with Methyl 2-(phenylamino)acetate hydrochloride (also known as N-phenylglycine methyl ester hydrochloride) presents a unique set of physicochemical challenges. Because this molecule contains both an oxidation-prone secondary aniline moiety and a hydrolysis-prone methyl ester, its stability in aqueous solutions is highly dependent on pH, dissolved oxygen, temperature, and light exposure.

This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your experimental workflows.

Molecular Vulnerability Profile

To troubleshoot instability, we must first understand the causality of degradation. Methyl 2-(phenylamino)acetate hydrochloride undergoes two primary degradation pathways in solution:

  • Ester Hydrolysis: The methyl ester bond is susceptible to nucleophilic attack by water. Because the compound is a hydrochloride salt, dissolving it in unbuffered water inherently lowers the solution's pH, which auto-catalyzes acid-mediated hydrolysis. Conversely, adjusting the solution to physiological pH (7.4) accelerates base-catalyzed hydrolysis.1[1].

  • Amine Oxidation: The secondary amine (phenylamino group) is electron-rich. In the presence of dissolved oxygen, trace transition metals, or UV/visible light, it undergoes single-electron transfer to form anilino radicals. These radicals rapidly couple to form highly conjugated, colored byproducts (azo dimers and quinone-imines)[2].

Degradation API Methyl 2-(phenylamino)acetate HCl (Intact Molecule) Hydrolysis Ester Hydrolysis (Water, pH Extremes) API->Hydrolysis Hydrolytic Cleavage Oxidation Amine Oxidation (O2, Light, Trace Metals) API->Oxidation Radical Formation Prod1 N-phenylglycine + Methanol (Loss of Potency, Acidification) Hydrolysis->Prod1 Prod2 Quinone-imines / Azo Dimers (Yellow/Brown Discoloration) Oxidation->Prod2

Degradation pathways of Methyl 2-(phenylamino)acetate via hydrolysis and oxidation.

Troubleshooting Guide & FAQs

Q1: My stock solution turns yellow or brown after a few days on the bench. What is happening, and how do I prevent it?

The Causality: The discoloration is a classic hallmark of 2[2]. When exposed to oxygen and light, the secondary amine forms anilino radicals that polymerize into chromophoric quinone-imines. This process is heavily catalyzed by trace metals (like iron or copper) present in standard laboratory water. The Solution:

  • Degas your solvents: Sparge your aqueous buffers with Argon or Nitrogen for 15 minutes prior to dissolving the API to displace dissolved oxygen.

  • Chelation: Add 1 mM EDTA to your buffer to sequester trace transition metals, shutting down Fenton-like radical initiation.

  • Actinic Protection: Always prepare and store solutions in amber glassware to prevent photo-oxidation.

Q2: The solution remains clear, but my assay shows a 20% loss in active compound concentration over 48 hours. Why?

The Causality: You are observing "silent" ester hydrolysis. The methyl ester is cleaving into N-phenylglycine and methanol. Because the API is a hydrochloride salt, dissolving it in unbuffered water drops the pH significantly (often < pH 3).3[3], and this acidic environment auto-catalyzes the degradation. The Solution: Do not dissolve the API in pure water. Use a weak buffer (e.g., 10 mM Sodium Acetate) pre-adjusted to pH 4.5 - 5.0 . This specific pH range minimizes acid-catalyzed hydrolysis while keeping the solution acidic enough to prevent base-catalyzed hydrolysis and keep the amine protonated (which protects it from oxidation).

Q3: Can I freeze the aqueous solutions to extend their shelf life?

The Causality: Proceed with extreme caution. While lowering the temperature generally slows kinetics, slowly freezing aqueous solutions of aniline derivatives can cause a "freeze-concentration" effect. Solutes and protons are excluded from the ice lattice and concentrated in microscopic liquid pockets, which can paradoxically accelerate degradation. Furthermore,4[4] due to bathochromic shifts in their absorption spectra at the air-ice interface. The Solution: If you must freeze, do so rapidly. Flash-freeze aliquots in liquid nitrogen to create an amorphous solid state (glass transition) rather than a crystalline ice matrix, and store at -80°C in strict darkness.

Quantitative Stability Data

The following table summarizes the anticipated stability profile of Methyl 2-(phenylamino)acetate hydrochloride under various conditions, synthesizing kinetic principles of ester and aniline degradation.

Storage ConditionSolvent / MatrixPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Required Preventative Measure
Benchtop (25°C, Light)Unbuffered DI WaterHydrolysis & Oxidation< 12 HoursBuffer to pH 4.5, use amber vials.
Benchtop (25°C, Dark)pH 7.4 PBS BufferBase-Catalyzed Hydrolysis~ 24 HoursPrepare fresh immediately before biological assays.
Refrigerated (4°C, Dark)pH 4.5 Acetate BufferSlow Acid Hydrolysis7 - 10 DaysMaintain cold chain; verify AUC via HPLC before use.
Frozen (-80°C, Dark)pH 4.5 Acetate + Flash FreezeNegligible> 6 MonthsFlash-freeze in N2​(l) to prevent freeze-concentration.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies incorporate built-in quality control steps to verify stability rather than assuming it.

Protocol A: Preparation of Ultra-Stable Working Solutions

Objective: Formulate a stock solution that mitigates both hydrolysis and oxidation.

  • Buffer Preparation: Prepare a 10 mM Sodium Acetate buffer. Add 1 mM EDTA (to chelate metals). Adjust the pH precisely to 4.5 using 0.1 M HCl or NaOH.

  • Degassing: Transfer the buffer to an amber glass bottle. Sparge the solution with Argon gas for 15 minutes to remove dissolved O2​ .

  • Pre-Dissolution QC: Measure and record the exact pH of the degassed buffer.

  • Dissolution: Weigh the required mass of Methyl 2-(phenylamino)acetate hydrochloride. Add it to the buffer while maintaining a continuous gentle Argon stream over the headspace. Stir at 4°C until fully dissolved.

  • Post-Dissolution QC (Self-Validation): Re-measure the pH. Because the API is a hydrochloride salt, the pH may drop slightly. If it drops below 4.0, carefully titrate back to 4.5 using 0.1 M NaOH.

  • Storage: Aliquot into single-use amber vials, overlay the headspace with Argon, cap tightly, and flash-freeze in liquid nitrogen before transferring to -80°C.

Protocol B: Stability-Indicating HPLC-UV Assay

Objective: Quantify intact API and detect degradation products (N-phenylglycine and quinone-imines) prior to critical experiments.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses amine ionization and stabilizes the ester during the run).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatography: Use a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 5% B to 95% B over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm (general aromatic ring) and 420 nm (specifically to detect colored oxidized quinone-imine byproducts).

  • Zero-Time Baseline (Self-Validation): Immediately after preparing the solution in Protocol A, inject a sample. Record the Area Under the Curve (AUC) for the intact API peak. This is your T0​ 100% reference.

  • Pre-Experiment Verification: Before using a stored aliquot in a biological assay, run a quick HPLC injection. Calculate the current AUC against the T0​ AUC. If purity is < 95%, discard the aliquot.

Workflow S1 1. Solvent Degassing (Sparging with N2/Ar for 15 min) S2 2. Buffer Preparation (10 mM Acetate, pH 4.5 + 1 mM EDTA) S1->S2 S3 3. API Dissolution (Actinic Glassware, T < 10°C) S2->S3 S4 4. Aliquoting & Storage (Argon Overlay, -80°C) S3->S4 S5 5. HPLC-UV Validation (Zero-time AUC Baseline) S4->S5 Quality Control

Optimized workflow for preparing and validating stable Methyl 2-(phenylamino)acetate solutions.

References

  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability P
  • Understanding the chemical basis of drug stability and degrad
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions ACS Publications (Environmental Science & Technology)

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions of Methyl 2-(phenylamino)acetate hydrochloride

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with "Methyl 2-(phenylamino)acetate hydrochloride."...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with "Methyl 2-(phenylamino)acetate hydrochloride." The following content is structured in a question-and-answer format to directly address common challenges and optimization strategies, particularly for palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination), a primary application for this substrate.

Part 1: Catalyst System Fundamentals

This section covers the essential components of the catalytic system and the rationale behind their selection.

Q1: What is the general strategy for coupling an aryl halide with Methyl 2-(phenylamino)acetate hydrochloride?

A: The reaction is a Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[1] The core strategy involves the careful selection of a palladium catalyst, a supporting ligand, a base, and an appropriate solvent.[2] Since the starting material is a hydrochloride salt, the base plays a dual role: first, to neutralize the HCl to free the secondary amine, and second, to participate in the catalytic cycle. The overall success hinges on creating a catalytic system that is active enough to couple the specific aryl halide while being compatible with the methyl ester functionality of your substrate.[3]

Q2: Which palladium source should I choose: a simple salt like Pd(OAc)₂ or a pre-catalyst?

A: While simple Pd(II) salts like palladium acetate (Pd(OAc)₂) or Pd(0) sources like Pd₂(dba)₃ are foundational, modern applications increasingly favor the use of well-defined pre-catalysts .[2]

  • Pd(II) Salts (e.g., Pd(OAc)₂): These are cost-effective but can be unreliable. They require in-situ reduction to the active Pd(0) species, a process that can be inconsistent and is often sensitive to the purity of reagents and solvent.[4]

  • Pd(0) Sources (e.g., Pd₂(dba)₃): These sources are already in the correct oxidation state but can be sensitive to air and may decompose upon storage, leading to variable activity.

  • Pre-catalysts (e.g., XPhos-Pd-G3, RuPhos-Pd-G2): These are air-stable Pd(II) complexes that contain the ligand in a defined ratio. They reliably and reproducibly generate the active, monoligated Pd(0) species under the reaction conditions.[4] For challenging or sensitive substrates, using a pre-catalyst is highly recommended to ensure reproducibility and higher yields.[2]

Q3: What is the role of the ligand, and which types are effective for this C-N coupling?

A: The ligand is arguably the most critical component for a successful Buchwald-Hartwig reaction. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5][6]

For coupling with a secondary amine like methyl 2-(phenylamino)acetate, bulky, electron-rich phosphine ligands are the gold standard.[7] These ligands promote the formation of the catalytically active monoligated palladium species and accelerate the rate-limiting reductive elimination step.[6]

Recommended Ligand Classes:

  • Biaryl Phosphines (Buchwald Ligands): This class is highly effective. Specific choices depend on the steric and electronic nature of your aryl halide.

    • For Aryl Chlorides/Hindered Bromides: Use highly active, bulky ligands like XPhos , SPhos , or RuPhos .[5]

    • For Aryl Bromides/Iodides: Ligands like tBuXPhos or BrettPhos are often excellent choices.[5]

  • Diphosphine Ligands (e.g., Xantphos): While sometimes effective, these are generally used for specific applications and may not be the first choice for this type of amination compared to the more robust biaryl monophosphine ligands.

Q4: How do I select the right base, especially when starting with a hydrochloride salt?

A: The base is crucial and its choice involves a trade-off between reactivity and substrate compatibility.[8]

  • Stoichiometry: You will need more than 2 equivalents of base. One equivalent is consumed instantly to neutralize the hydrochloride salt and deprotonate the resulting ammonium species. A second equivalent (or more) is required to function as the catalytic base in the amination cycle, deprotonating the palladium-amine complex.[9]

  • Base Strength & Compatibility:

    • Strong, Hindered Bases (NaOtBu, KOtBu, LHMDS): These are the most common and generally most effective bases, driving the reaction forward efficiently.[8] However, they are highly reactive and can promote side reactions, including the hydrolysis of the methyl ester in your substrate, especially at elevated temperatures or with prolonged reaction times.

    • Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): These are the preferred choice when your substrate contains base-sensitive functional groups (like the ester in this case).[8] While they result in slower reaction rates and may require higher temperatures, they significantly reduce the risk of ester saponification.[10]

Q5: Which solvent is best, and how important is its purity?

A: The purity of the solvent is paramount. The presence of water or oxygen can severely deactivate the palladium catalyst, leading to the formation of palladium black and low yields.[8] Always use anhydrous, degassed solvents.

  • Aprotic, Nonpolar Solvents: Toluene and 1,4-dioxane are the most common and reliable solvents for Buchwald-Hartwig aminations.[8][11] They have good solubility for the reagents and generally lead to clean reactions.

  • Aprotic, Polar Solvents (e.g., DMF, NMP): These should be used with caution. While they can improve the solubility of inorganic bases, they can sometimes participate in side reactions or lead to catalyst deactivation at high temperatures.[11][12]

Part 2: Troubleshooting Common Issues

This section addresses specific problems that may arise during your experiments and provides actionable solutions.

Q6: My reaction shows low or no conversion. What are the first things to check?

A: When a Buchwald-Hartwig reaction fails, a systematic check of the fundamentals is the best approach.[2]

  • Inert Atmosphere: This is the most common point of failure. Ensure your reaction flask was properly purged with an inert gas (argon or nitrogen) and that your solvent was thoroughly degassed. Oxygen is a potent inhibitor of the active Pd(0) catalyst.[8]

  • Reagent Quality:

    • Palladium Source: If using a simple salt like Pd(OAc)₂, it may be old or of low quality. Consider switching to a fresh bottle or, ideally, a more reliable pre-catalyst.[2]

    • Base: Strong alkoxide bases like NaOtBu are hygroscopic. Use a fresh bottle or a newly opened container from a glovebox.

    • Solvent: Ensure the solvent is truly anhydrous. Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.

  • Base Stoichiometry: Double-check that you have added sufficient base to both neutralize the hydrochloride salt and drive the catalytic cycle (>2 equivalents).

Q7: I'm observing significant hydrodehalogenation of my aryl halide. How can I minimize this?

A: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction.[8] It often arises from a competing pathway involving β-hydride elimination from the palladium-amide intermediate.

Strategies to Minimize Hydrodehalogenation:

  • Optimize the Base: Using a less hindered or slightly weaker base can sometimes suppress this pathway.

  • Lower the Temperature: Higher temperatures can accelerate side reactions. Try running the reaction at the lowest temperature that still provides a reasonable rate of conversion.

  • Screen Ligands: Some ligands are more prone to promoting this side reaction than others. Switching to a different class of bulky monophosphine ligand can be effective.[8]

Q8: The reaction mixture turned black, and my yield was low. What happened?

A: The formation of a black precipitate is almost always palladium black , which is finely divided, inactive Pd(0) metal. This indicates that your catalyst has decomposed.

Causes and Solutions:

  • Oxygen Contamination: The most likely cause. Improve your inert gas technique.

  • Suboptimal Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A common starting point is a 1:1 to 1.2:1 ratio for bidentate ligands and a 2:1 ratio for monodentate ligands.[4]

  • High Temperature: Excessive heat can accelerate catalyst decomposition.

  • Use More Robust Ligands: Sterically hindered and electron-rich ligands are designed to protect the palladium center and prevent decomposition.[4]

Q9: My starting material is consumed, but I don't see my desired product. What are possible side reactions?

A: If your starting materials are consumed without forming the desired product, several alternative pathways may be occurring.

  • Ester Hydrolysis: Especially with strong bases like KOtBu, the methyl ester can be saponified to the corresponding carboxylic acid. Analyze your crude mixture by LC-MS for the mass of the hydrolyzed product. To avoid this, switch to a weaker base like K₃PO₄ or Cs₂CO₃.[10]

  • Decomposition of the Amine: While less common for this specific substrate, complex amines can be unstable under harsh basic conditions or high temperatures.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures and participate in side reactions.

Q10: The ester group on my substrate is being hydrolyzed. How can I avoid this?

A: This is a critical challenge given the substrate's structure.

  • Switch to a Weaker Base: This is the most effective solution. Move from sodium tert-butoxide to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8]

  • Lower the Reaction Temperature: Base-catalyzed hydrolysis is temperature-dependent. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can significantly reduce the rate of hydrolysis, though it will also slow the C-N coupling.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the product's exposure to basic conditions.

Part 3: Advanced Optimization & Purification
Q11: How do I optimize the ligand-to-palladium (L:Pd) ratio?

A: The optimal L:Pd ratio is a balance between catalyst activity and stability.[4]

  • Starting Point: For monodentate ligands (like XPhos), a 2:1 ratio is a good starting point. For bidentate ligands, use a 1.1:1 ratio.[4]

  • Too Little Ligand: Leads to catalyst decomposition (palladium black).

  • Too Much Ligand: Can lead to the formation of inactive, coordinatively saturated palladium complexes, which can inhibit the crucial oxidative addition step of the catalytic cycle.[4]

If you observe catalyst decomposition, try slightly increasing the ligand ratio. If the reaction is clean but slow, a slight decrease might be beneficial, but this should be done cautiously.

Q12: What does a robust, reproducible experimental setup for this reaction look like?

A: Reproducibility comes from meticulous control over variables.

G cluster_prep Pre-Reaction Setup cluster_rxn Reaction Execution cluster_monitor Monitoring & Workup P1 Oven-dry all glassware P2 Weigh reagents under N2 (Glovebox preferred) P1->P2 P3 Use fresh, anhydrous, degassed solvent P2->P3 R3 Add solvent/reagents via syringe P3->R3 R1 Assemble glassware hot under vacuum R2 Backfill with Argon/N2 (3x cycles) R1->R2 R2->R3 R4 Maintain positive inert gas pressure R3->R4 M1 Monitor by TLC/LC-MS R4->M1 M2 Quench reaction upon completion M1->M2 M3 Filter through Celite® to remove insoluble Pd M2->M3 G Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA + Ar-X PdII_complex L-Pd(II)(Ar)(X) OA->PdII_complex Amine_Coord Amine Coordination (R₂NH) PdII_complex->Amine_Coord + R₂NH PdII_Amine [L-Pd(II)(Ar)(R₂NH)]+X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation + Base PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido - Base-H+X⁻ RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) RE->Product

Sources

Optimization

Technical Support Center: Managing Temperature Control in the Scale-Up of Methyl 2-(phenylamino)acetate Hydrochloride Reactions

Welcome to the Technical Support Center. This resource is designed for process chemists, chemical engineers, and drug development professionals tasked with scaling up reactions involving Methyl 2-(phenylamino)acetate hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for process chemists, chemical engineers, and drug development professionals tasked with scaling up reactions involving Methyl 2-(phenylamino)acetate hydrochloride (also known as N-phenylglycine methyl ester hydrochloride).

Scaling up this specific compound presents unique thermal and kinetic challenges. As a secondary arylamine protected as a methyl ester and supplied as a hydrochloride salt, it requires careful handling to prevent thermal degradation, ester hydrolysis, and uncontrolled exotherms during subsequent functionalization.

The Causality of Thermal Failures in Scale-Up

To successfully scale reactions with Methyl 2-(phenylamino)acetate hydrochloride, one must understand the interconnected thermodynamics and kinetics of the system. The primary scale-up failure mode is temperature-induced ester hydrolysis during the free-basing (neutralization) step.

  • The Thermodynamics of Neutralization: Converting the hydrochloride salt to the free amine is a highly exothermic acid-base reaction. At the bench scale (e.g., 100 mL), the high surface-area-to-volume ratio allows for rapid heat dissipation. In a pilot-scale reactor (e.g., 100 L), the overall heat transfer coefficient ( U ) drops significantly, leading to heat accumulation[1].

  • The Kinetics of Degradation: If the heat of neutralization is not dissipated, the localized temperature spikes. In the presence of an aqueous base, the activation energy for ester hydrolysis is easily breached. The methyl ester is cleaved, yielding N-phenylglycine (a carboxylic acid) and methanol.

  • Self-Validating Process Design: To prevent this, process engineers must rely on reaction calorimetry to quantify the heat released and establish safe dosing rates[2]. Furthermore, utilizing a biphasic solvent system ensures that as the free amine is generated, it immediately partitions into the organic phase—physically isolating it from the aqueous base and halting the hydrolysis pathway.

Pathway Start Methyl 2-(phenylamino)acetate HCl (Starting Material) Base Addition of Aqueous Base (Exothermic Neutralization) Start->Base + NaHCO3 / Biphasic System FreeBase Methyl 2-(phenylamino)acetate (Free Amine in Organic Phase) Base->FreeBase T < 15°C Controlled Heat Dissipation SideProduct N-Phenylglycine + Methanol (Hydrolysis Byproduct) Base->SideProduct T > 25°C Thermal Spike (Poor Heat Transfer) Product N-Acylated/Alkylated Product (Desired Target) FreeBase->Product + Electrophile Controlled Dosing

Figure 1: Reaction pathways of Methyl 2-(phenylamino)acetate HCl highlighting thermal degradation.

Troubleshooting Guide: Common Scale-Up Failures

Issue A: Unexpected Yield Drop and High N-Phenylglycine Impurity

Symptom: HPLC analysis of the post-neutralization mixture shows a 15–30% conversion to N-phenylglycine. Root Cause: The use of a strong base (e.g., NaOH) combined with rapid addition caused a localized thermal runaway. The elevated temperature accelerated the nucleophilic attack of the hydroxide ion on the methyl ester. Solution: Switch to a milder base (e.g., NaHCO3​ or K2​CO3​ ) and implement a dose-controlled addition strategy guided by the reactor's cooling capacity.

Issue B: Thermal Runaway During Subsequent N-Acylation

Symptom: Following successful free-basing, the addition of an acyl chloride results in a sudden, uncontrollable temperature spike, triggering reactor pressure alarms. Root Cause: "Reagent accumulation." If the electrophile is dosed at a temperature too low for the reaction to initiate rapidly, it accumulates in the reactor. Once the temperature naturally drifts upward and reaches the activation threshold, the accumulated reagents react simultaneously, releasing the entire enthalpy of reaction ( ΔHrxn​ ) at once. Solution: Conduct isothermal flow calorimetry to determine the exact initiation temperature and reaction kinetics[3]. Dose the electrophile at a temperature where the reaction is instantaneous, ensuring the reaction rate is strictly limited by the dosing rate (feed-controlled).

Quantitative Data & Calorimetry Analysis

Before moving to the pilot plant, it is mandatory to extract thermokinetic data using a reaction calorimeter (e.g., RC1e). Below is a representative data summary for the neutralization and subsequent acylation of Methyl 2-(phenylamino)acetate.

ParameterSymbolTypical ValueEngineering Implication for Scale-Up
Enthalpy of Reaction ΔHrxn​ -55 to -65 kJ/molHighly exothermic; requires active jacket cooling and calculated dosing.
Adiabatic Temp Rise ΔTad​ +45 °CIf cooling fails, the mixture will rapidly exceed the ester's thermal stability threshold.
Max Temp of Synthesis MTSR~60 °CAssumes a 15 °C start. Exceeding 25 °C triggers rapid ester hydrolysis.
Heat Transfer Coeff. U 150 - 300 W/(m²·K)Drops drastically from lab to plant scale; dictates the maximum safe dosing rate[1].

Standard Operating Protocol (SOP)

Kilogram-Scale Free-Basing and Acylation (Biphasic Method)

This protocol utilizes a self-validating biphasic mechanism to protect the ester from hydrolysis by leveraging phase partitioning.

Step 1: Reactor Preparation and Equilibration

  • Charge the jacketed reactor with Methyl 2-(phenylamino)acetate hydrochloride (1.0 eq) and Toluene (5.0 volumes).

  • Initiate agitation at 150 RPM to suspend the solid hydrochloride salt.

  • Set the reactor jacket temperature to cool the internal slurry to 5–10 °C . Causality: Starting at a depressed temperature expands the thermal safety margin before reaching the MTSR.

Step 2: Dose-Controlled Neutralization

  • Prepare a 20% w/w aqueous Sodium Bicarbonate ( NaHCO3​ ) solution (1.1 eq) in a separate dosing vessel.

  • Begin dosing the aqueous base into the reactor. Adjust the feed rate such that the internal reactor temperature does not exceed 15 °C .

  • Causality: NaHCO3​ provides a buffered, mild pH environment. As the free amine is generated, it immediately dissolves into the Toluene layer, isolating the vulnerable methyl ester from the aqueous phase.

Step 3: Phase Separation

  • Once dosing is complete, maintain agitation for 15 minutes to ensure complete neutralization.

  • Cease agitation and allow the phases to settle for 30 minutes.

  • Drain the lower aqueous layer. Retain the upper Toluene layer containing the stabilized free amine.

Step 4: Electrophilic Addition (Acylation)

  • Re-initiate agitation of the organic phase and adjust the internal temperature to 10–15 °C .

  • Dose the electrophile (e.g., acyl chloride, 1.05 eq) over 1.5 to 2 hours. Monitor the heat flux. If the temperature approaches 20 °C, pause the dosing to allow the cooling jacket to catch up.

Frequently Asked Questions (FAQs)

Q1: Why can't I just dump the base in like I do at the bench scale? At the bench scale, your flask has a massive surface area relative to the volume of liquid, allowing heat to escape almost instantly. In a pilot reactor, the volume (heat generation) scales cubically, while the surface area (heat dissipation) only scales quadratically. "Dumping" the base will overwhelm the cooling jacket, causing a thermal spike that destroys your product via hydrolysis[1].

Q2: Is continuous flow chemistry a better option for this highly exothermic reaction? Yes. Continuous flow calorimeters and microreactors have vastly superior mixing and heat transfer characteristics compared to batch setups[2]. By running the neutralization and acylation in a continuous flow microreactor, the high surface-area-to-volume ratio is maintained, allowing for near-isothermal conditions even with highly exothermic transformations[3].

Q3: What happens if the agitation fails during the biphasic neutralization? If agitation fails, the biphasic system will separate. The unreacted hydrochloride salt will sit at the interface, and the dosed base will pool in the aqueous layer. When agitation is restarted, a massive, instantaneous reaction will occur (accumulation), leading to a severe thermal runaway. Protocol: If agitation fails, immediately halt base dosing and do not restart agitation until the jacket has cooled the system to <5 °C.

Workflow Lab Lab Scale Reaction Calorimetry Data Extract Kinetics (ΔH, ΔT_ad, MTSR) Lab->Data Measure Heat Flux Model Heat Transfer Modeling (U·A/V) Data->Model Scale Translation Decision Scale-Up Strategy Model->Decision Assess Cooling Capacity Batch Semi-Batch (Dose Controlled) Decision->Batch Low/Mod Exotherm Flow Continuous Flow (Microreactor) Decision->Flow High Exotherm

Figure 2: Calorimetry-guided scale-up workflow for exothermic reactions to prevent thermal runaway.

References

  • Organic Process Research & Development, American Chemical Society.
  • Organic Process Research & Development, American Chemical Society.
  • Chemical Engineering Progress, OSTI.GOV.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of the Biological Activity of Phenylaminoacetate Analogs: A Technical Guide for Drug Development

In the landscape of rational drug design, the phenylaminoacetate scaffold represents a highly versatile pharmacophore. By systematically modifying the substitution patterns on the phenyl ring and the acetate moiety, rese...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of rational drug design, the phenylaminoacetate scaffold represents a highly versatile pharmacophore. By systematically modifying the substitution patterns on the phenyl ring and the acetate moiety, researchers have engineered derivatives with vastly divergent mechanisms of action. As a Senior Application Scientist, I have structured this guide to objectively compare the two most prominent therapeutic applications of phenylaminoacetate analogs: oncological signal transduction inhibition and antimalarial enzyme targeting .

This guide synthesizes the structural basis of their activity, provides a quantitative data comparison, and details the self-validating experimental protocols required to evaluate these compounds in a preclinical setting.

Mechanistic Divergence of Phenylaminoacetate Derivatives

The biological activity of phenylaminoacetate analogs is dictated by their three-dimensional conformation and electronic distribution, which direct them toward distinct protein targets.

Oncology: RAS-Effector Disruption & Microtubule Destabilization

The most clinically advanced phenylaminoacetate analog is Rigosertib (ON 01910.Na) , a benzyl styryl sulfone derivative. Unlike traditional kinase inhibitors that target the highly conserved ATP-binding pocket, Rigosertib acts as a non-ATP competitive RAS-mimetic[1]. It binds directly to the RAS-binding domain (RBD) of effector proteins such as c-RAF and PI3K, creating a steric blockade that prevents oncogenic mutant RAS from initiating the MAPK and AKT signaling cascades[1]. Furthermore, recent CRISPR-based chemical genetic screens have revealed that Rigosertib also acts as a microtubule-destabilizing agent by binding to the colchicine-binding site of tubulin, inducing mitotic arrest in tumor cells[2].

Infectious Disease: pfENR Inhibition

Conversely, when the phenylaminoacetate core is functionalized into benzylidene hydrazine derivatives , the pharmacological profile shifts entirely toward infectious diseases. These analogs have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase (pfENR), a crucial enzyme in the plasmodial Type II fatty acid synthesis (FAS II) pathway[3]. By blocking pfENR, these compounds halt the liver-stage development of the malaria parasite, positioning them as promising causal prophylactic agents[3].

Quantitative Data Comparison

To objectively evaluate the performance of these analogs, the following table summarizes their primary targets, mechanisms, and experimental efficacies based on recent structure-activity relationship (SAR) studies and 3D-QSAR modeling[4].

Compound ClassRepresentative CompoundPrimary TargetMechanism of ActionTarget IC50 / EfficacyPrimary Indication
Benzyl Styryl Sulfone Rigosertib (ON 01910.Na)RAS-RBD / TubulinSteric blockade of RAS-effector PPI; Microtubule destabilization6–15 nM (Cellular Transformation)Oncology (MDS, Solid Tumors)
Benzylidene Hydrazine pfENR Inhibitor SeriespfENR (FAS II)Inhibition of enoyl-ACP reductase~1.2 µM (Enzymatic)Infectious Disease (Malaria)
Cyclo-propanehydroxamic acid HDAC4 Inhibitor SeriesClass IIa HDACsEpigenetic modulation via zinc chelationVariable (pIC50 dependent)Neurology (Ataxia)

Visualizing Mechanisms and Workflows

Pathway RAS Mutant RAS-GTP (Oncogenic) RBD RAS-Binding Domain (e.g., c-RAF) RAS->RBD Activates RGS Rigosertib (Phenylaminoacetate Analog) RGS->RBD Steric Blockade (Non-ATP Competitive) MAPK MAPK Signaling Cascade RBD->MAPK Phosphorylation Proliferation Tumor Proliferation MAPK->Proliferation Drives

Caption: Mechanism of RAS-effector disruption by the phenylaminoacetate analog Rigosertib.

Assay Step1 Enzyme Prep (pfENR + NADH) Step2 Compound Incubation Step1->Step2 Step3 Substrate Addition (Crotonoyl-CoA) Step2->Step3 Step4 Kinetic Read (Abs 340 nm) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Caption: Step-by-step spectrophotometric workflow for evaluating pfENR inhibition.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds requires highly specific assays. Below are the field-proven, step-by-step methodologies designed with built-in causality and self-validation mechanisms.

Protocol A: Differential Scanning Fluorimetry (DSF) for RAS-RBD Interaction

Causality & Rationale: Standard kinase assays quantify ATP consumption, which is entirely ineffective for evaluating non-ATP competitive protein-protein interaction (PPI) inhibitors like Rigosertib[1]. DSF circumvents this by measuring the thermodynamic stabilization of the target protein (RAS-RBD) upon ligand binding. As the temperature increases, the protein unfolds, exposing hydrophobic residues that bind the SYPRO Orange dye, resulting in a quantifiable fluorescent signal.

Step-by-Step Workflow:

  • Reagent Preparation: Dilute purified recombinant c-RAF RBD protein to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye (Invitrogen) to a final concentration of 5X.

  • Compound Incubation: Dispense 20 µL of the protein/dye mixture into a 96-well PCR plate. Add 1 µL of the phenylaminoacetate analog (e.g., Rigosertib) dissolved in DMSO (final DMSO concentration ≤ 5%). Incubate at room temperature for 15 minutes.

  • Thermal Melting: Subject the plate to a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/minute using a real-time PCR machine, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the melting temperature (Tm) using the first derivative of the melt curve.

  • Self-Validation Check: Include a DMSO-only vehicle control to establish the baseline Tm. Include a structurally related but biologically inactive phenylaminoacetate analog as a negative control. If the negative control induces a shift in Tm (ΔTm), the binding is non-specific, indicating the buffer stringency must be optimized.

Protocol B: Spectrophotometric pfENR Inhibition Assay

Causality & Rationale: The pfENR enzyme utilizes NADH as a reducing cofactor to convert crotonoyl-CoA into butyryl-CoA. The oxidation of NADH to NAD+ results in a proportional decrease in absorbance at 340 nm. By tracking this decay continuously, we obtain a direct, real-time kinetic readout of enzyme velocity, which is far more accurate for calculating IC50 than end-point assays for antimalarial screening[3].

Step-by-Step Workflow:

  • Buffer Setup: Prepare the reaction buffer (20 mM sodium phosphate pH 7.4, 150 mM NaCl, 10% glycerol).

  • Enzyme/Cofactor Pre-incubation: In a UV-transparent 96-well microplate, combine 10 nM purified recombinant pfENR and 200 µM NADH in the reaction buffer.

  • Inhibitor Addition: Add the phenylaminoacetic acid benzylidene hydrazine derivative at varying concentrations (0.1 µM to 50 µM). Incubate for 10 minutes at 25°C to allow for steady-state binding.

  • Reaction Initiation: Add 100 µM crotonoyl-CoA to initiate the reaction (Total reaction volume: 100 µL).

  • Kinetic Readout: Immediately read the absorbance at 340 nm every 15 seconds for 5 minutes using a microplate reader.

  • Self-Validation Check: Implement a "no-enzyme" control well to monitor spontaneous NADH degradation, and a "no-substrate" control to ensure the compound itself does not absorb at 340 nm or artificially oxidize NADH. If the no-substrate control shows decreasing absorbance, the compound is a false positive (redox cycler).

References

  • A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling Source: National Institutes of Health (NIH) / Cell URL:1

  • ADME and toxicity prediction data of the phenylaminoacetic acid benzylidine hydrazine derivatives Source: ResearchGate / Chemical Biology & Drug Design URL:3

  • Combined CRISPRi/a-Based Chemical Genetic Screens Reveal that Rigosertib Is a Microtubule-Destabilizing Agent Source: ResearchGate / Molecular Cell URL:2

  • Mechanistic Insights into the Binding of Class IIa HDAC Inhibitors toward Spinocerebellar Ataxia Type-2: A 3D-QSAR and Pharmacophore Modeling Approach Source: Frontiers in Chemistry URL:4

Sources

Comparative

A Senior Application Scientist's Guide to the Purification of Phenylaminoacetate Derivatives: A Head-to-Head Comparison

For Researchers, Scientists, and Drug Development Professionals Phenylaminoacetate derivatives are crucial building blocks in modern synthetic chemistry, serving as key intermediates in the production of pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Phenylaminoacetate derivatives are crucial building blocks in modern synthetic chemistry, serving as key intermediates in the production of pharmaceuticals, agrochemicals, and other high-value compounds.[1] For instance, methyl L-phenylalaninate is a primary raw material for the artificial sweetener Aspartame.[2] The biological activity and safety of the final product are inextricably linked to the purity of these precursors. Consequently, robust and efficient purification is not merely a procedural step but a critical determinant of success in research and manufacturing.

This guide provides an in-depth, head-to-head comparison of the most effective purification techniques for phenylaminoacetate derivatives. Moving beyond simple protocols, we will explore the underlying principles and causal logic behind experimental choices, empowering you to select and optimize the ideal purification strategy for your specific application. We will evaluate each method based on four critical performance metrics: Purity, Yield, Scalability, and Speed/Cost-Effectiveness.

Liquid-Liquid Extraction (LLE): The Essential First Step

Liquid-liquid extraction is a foundational technique that leverages the differential solubility of a compound between two immiscible liquid phases.[3][4] For phenylaminoacetate derivatives, it is most commonly employed as the initial workup step after synthesis to separate the desired ester from aqueous-soluble byproducts, catalysts, and unreacted starting materials.

Causality Behind the Method: Phenylaminoacetate derivatives are often synthesized and stored as mineral acid salts (e.g., hydrochlorides) to enhance their stability and prevent self-condensation.[2] To isolate the free ester, it must be liberated from its salt form. This is achieved by neutralizing the acidic salt with a base in an aqueous solution, followed by extraction into an organic solvent. The choice of base, pH, and solvent is critical to maximizing yield and minimizing product degradation.

Experimental Protocol: Liberation and Extraction of a Phenylaminoacetate Free Base
  • Dissolution: Dissolve the crude phenylaminoacetate mineral acid salt in deionized water (or a brine solution to reduce aqueous solubility of the product).

  • Solvent Addition: Transfer the aqueous solution to a separatory funnel and add an equal volume of a water-insoluble organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Neutralization (The Critical Step): Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while gently swirling. Monitor the pH of the aqueous layer, aiming for a final pH between 7 and 8.[5]

    • Expert Rationale: Maintaining a pH of 7-8 is a crucial balance. A pH below 7 results in incomplete liberation of the free ester, leading to poor extraction efficiency.[5] Conversely, a pH above 8 can significantly increase the rate of ester hydrolysis, reducing the overall yield.[5] Performing the extraction at a lower temperature (0-25 °C) can also help suppress this hydrolysis.[2]

  • Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Separation: Drain the lower (denser) layer. If your product is in the upper layer, drain the lower aqueous layer and collect the upper organic layer. If the product is in the lower layer, drain it into a clean flask.

  • Repeat: Perform two additional extractions on the aqueous layer with fresh organic solvent to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

LLE_Workflow cluster_0 Aqueous Phase cluster_1 Organic Phase Salt Phenylaminoacetate Salt (in H₂O) Base Add Base (pH 7-8) Salt->Base 1. Dissolve FreeEster_Aq Free Ester (Aq) Shake Shake & Separate FreeEster_Aq->Shake Impurities_Aq Aqueous Impurities Solvent Organic Solvent (e.g., EtOAc) Solvent->Shake FreeEster_Org Free Ester (Organic) Dry Dry & Concentrate FreeEster_Org->Dry Base->FreeEster_Aq 2. Liberate Shake->FreeEster_Org Partitioning Product Crude Product Dry->Product

Fig 1. Workflow for Liquid-Liquid Extraction of Phenylaminoacetate.

Column Chromatography: The Workhorse of Purification

For separating the crude product obtained from LLE from less polar or similarly soluble impurities, flash column chromatography is the most common technique used in both academic and industrial labs.[4][6][7] It separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) while a liquid mobile phase passes through it.

Causality Behind the Method: Silica gel is a polar adsorbent. Non-polar compounds have a weaker interaction with the silica and are eluted quickly by a non-polar mobile phase. Polar compounds, like the amine group in phenylaminoacetate, interact more strongly and require a more polar mobile phase to elute. By gradually increasing the polarity of the mobile phase (a gradient), compounds can be selectively eluted based on their polarity, achieving separation.

Experimental Protocol: Normal-Phase Silica Gel Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of Hexane and Ethyl Acetate) that provides good separation of your desired product from its impurities.

    • Expert Rationale: The ideal TLC spot for the target compound should have a retention factor (Rf) of approximately 0.25-0.35. This Rf value generally translates well to column chromatography, ensuring the compound elutes in a reasonable volume without taking excessively long or running too close to the solvent front.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles or cracks are present.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column. This "dry loading" method often results in sharper bands and better separation than loading the sample as a liquid.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity mixture and either run it isocratically (constant solvent composition) or gradually increase the polarity (gradient elution) by adding more of the polar solvent.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified phenylaminoacetate derivative.

Column_Chromatography_Workflow TLC 1. Select Solvent System (TLC) Pack 2. Pack Silica Column TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Mobile Phase Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine & Concentrate Analyze->Combine PureProduct Purified Product Combine->PureProduct

Sources

Validation

A Senior Application Scientist's Guide to Predicting the Reactivity of Phenylaminoacetate Derivatives Using Quantum Chemical Calculations

Introduction: The "Why" Before the "How" in Drug Discovery In the intricate world of drug development, understanding a molecule's reactivity is not merely an academic exercise; it is a critical predictor of its biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Why" Before the "How" in Drug Discovery

In the intricate world of drug development, understanding a molecule's reactivity is not merely an academic exercise; it is a critical predictor of its biological activity, metabolic fate, and potential toxicity. Phenylaminoacetate derivatives, a scaffold of significant interest in medicinal chemistry, are no exception. Their reactivity profile dictates how they interact with biological targets, how they are processed by the body, and ultimately, their therapeutic efficacy. This guide provides a comparative framework for utilizing quantum chemical calculations to predict the reactivity of these derivatives, offering a powerful in-silico toolkit to guide rational drug design and prioritize synthetic efforts. We will delve into the theoretical underpinnings of these computational methods, compare their utility, and provide a practical workflow for their application, supported by insights from studies on structurally related compounds.

The Theoretical Bedrock: Reactivity Encoded in Electron Density

At its core, a molecule's reactivity is governed by its electronic structure. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for probing this electronic landscape.[1][2][3][4] DFT methods are a computational sweet spot for drug-sized molecules, offering a balance of accuracy and computational cost that has made them a cornerstone of modern computational chemistry.[3][5] The central premise of Conceptual DFT is that the response of a molecule's energy to changes in its number of electrons can be used to define rigorous, quantitative descriptors of its reactivity.[4][6][7]

Key Reactivity Descriptors: A Chemist's Lexicon

To compare the reactivity of a series of phenylaminoacetate derivatives, we must first understand the language of computational chemistry. The following global and local reactivity descriptors are indispensable:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier molecular orbitals are crucial.[8] A high HOMO energy indicates a greater propensity to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability; a smaller gap generally implies higher reactivity.[8]

  • Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution.[8][9] Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. Chemical softness is the reciprocal of hardness and is a measure of a molecule's polarizability.

  • Electronegativity (χ): This is a measure of a molecule's ability to attract electrons.[8][9]

  • Electrophilicity Index (ω): This global descriptor provides a quantitative measure of a molecule's electrophilic nature.[8][9]

  • Fukui Functions (f(r)): This local descriptor is paramount for identifying the most reactive sites within a molecule.[9][10] It indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows us to pinpoint the specific atoms most susceptible to nucleophilic or electrophilic attack.

A Comparative Look at Computational Strategies

While DFT is the workhorse for these calculations, the choices made within the DFT framework significantly impact the results.

Methodological Consideration Comparison and Rationale
Ab initio vs. Semi-empirical vs. DFT Ab initio methods, while highly accurate, are computationally expensive and often impractical for a series of drug-like molecules. Semi-empirical methods are very fast but less accurate. DFT, particularly with modern functionals, offers the best compromise of accuracy and computational cost for the systems of interest.[3]
Choice of DFT Functional The functional approximates the exchange-correlation energy, a key component of the total energy. The B3LYP hybrid functional is a popular and well-validated choice for organic molecules and has been used successfully in numerous QSAR studies.[3][5] Other modern functionals may offer improved accuracy for specific properties.
Choice of Basis Set The basis set is the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly used and generally provide reliable results for organic molecules.[5][10] Larger basis sets increase accuracy but also computational time.
Inclusion of Solvent Effects Biological reactions occur in an aqueous environment. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are crucial for obtaining more realistic predictions of reactivity and should be incorporated into the calculations.[11]

A Practical Workflow for Predicting the Reactivity of Phenylaminoacetate Derivatives

The following is a detailed, step-by-step protocol for a typical computational study aimed at comparing the reactivity of a series of substituted phenylaminoacetate derivatives.

Experimental Protocol: Computational Reactivity Profiling
  • Molecular Structure Preparation:

    • Construct the 3D structures of the phenylaminoacetate derivatives of interest using a molecular builder.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Quantum Chemical Calculations (Geometry Optimization and Frequency Analysis):

    • Perform a full geometry optimization and frequency calculation for each derivative using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)). The inclusion of a solvation model (e.g., PCM with water as the solvent) is highly recommended.

    • The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Reactivity Descriptors:

    • From the output of the optimized calculations, extract the energies of the HOMO and LUMO.

    • Calculate the global reactivity descriptors (HOMO-LUMO gap, chemical hardness, softness, electronegativity, and electrophilicity index) using the standard equations.

    • Perform a population analysis (e.g., Natural Bond Orbital analysis) to obtain atomic charges.

    • Calculate the Fukui functions to identify the most reactive sites for nucleophilic and electrophilic attack.

  • Data Analysis and Interpretation:

    • Organize the calculated descriptors in a table for easy comparison across the series of derivatives.

    • Visualize the HOMO, LUMO, and Molecular Electrostatic Potential (MEP) surfaces to gain a qualitative understanding of the reactive regions of the molecules.

    • Correlate the calculated reactivity descriptors with any available experimental data (e.g., biological activity, reaction rates) to build a Quantitative Structure-Activity Relationship (QSAR) model.

G cluster_workflow Computational Reactivity Prediction Workflow A 1. Molecular Structure Preparation B 2. Geometry Optimization & Frequency Analysis (DFT) A->B Initial 3D Structure C 3. Calculation of Reactivity Descriptors B->C Optimized Geometry & Wavefunction D 4. Data Analysis & Interpretation C->D Quantitative Reactivity Data E 5. QSAR Model Development (Optional) D->E Correlation with Experimental Data

Caption: A typical workflow for the computational prediction of molecular reactivity.

Insights from Analogs: Building a Case for Phenylaminoacetates

While direct, comprehensive studies on phenylaminoacetate derivatives are emerging, a wealth of research on structurally similar compounds validates the proposed computational approach. For instance, a QSAR study on a series of 2-phenylamino-benzoic acid derivatives revealed a strong correlation between their anti-inflammatory and analgesic activities and specific 3D molecular descriptors.[1] Similarly, numerous QSAR studies on glycine derivatives have successfully linked computational descriptors to their biological activities, such as GlyT1 inhibition.[6][12]

Descriptor Type Relevance to Biological Activity (from Analog Studies)
3D Molecular Descriptors Found to have a significant influence on the anti-inflammatory and analgesic activities of 2-phenylamino-benzoic acid derivatives.[1]
Constitutional, Geometrical, Physicochemical, and Topological Descriptors Shown to strongly and significantly affect the human GlyT1 inhibitory activity of pyrrolo[3,4-c]pyrazole and azetidine-based glycine derivatives.[12]
Lipophilicity (logP) A key descriptor in many QSAR models, influencing a drug's ability to cross biological membranes.[12]
Polar Surface Area (PSA) Correlates with drug transport properties and has been shown to impact the biological activity of glycine transporter inhibitors.[12]

These studies provide compelling evidence that the reactivity and physicochemical properties of the broader phenylamino-acid scaffold, which includes phenylaminoacetates, are key determinants of their biological function. The successful application of QSAR models to these related compounds strongly suggests that a similar approach will be fruitful for elucidating the structure-activity relationships of phenylaminoacetate derivatives.

Visualizing Reactivity: The Power of Molecular Surfaces

A picture is worth a thousand data points. Visualizing the results of quantum chemical calculations is crucial for an intuitive understanding of a molecule's reactivity.

G cluster_visualization Key Visualizations in Reactivity Analysis cluster_homo_desc Indicates regions susceptible to electrophilic attack (electron-rich) cluster_lumo_desc Indicates regions susceptible to nucleophilic attack (electron-poor) cluster_mep_desc Maps the electrostatic potential onto the electron density surface (red = negative, blue = positive) A HOMO Surface B LUMO Surface H_desc H_desc C Molecular Electrostatic Potential (MEP) Map L_desc L_desc M_desc M_desc

Caption: Essential molecular surface visualizations for understanding reactivity.

Conclusion: A Roadmap for In-Silico Drug Design

Quantum chemical calculations offer a powerful, predictive, and cost-effective strategy for understanding and comparing the reactivity of phenylaminoacetate derivatives. By leveraging DFT to calculate a suite of global and local reactivity descriptors, researchers can gain invaluable insights into the electronic properties that govern a molecule's behavior. This information, when integrated into a rational drug design workflow and potentially correlated with experimental data through QSAR models, can significantly accelerate the discovery and optimization of new therapeutic agents. The principles and methodologies outlined in this guide, validated by their successful application to structurally related compounds, provide a clear roadmap for any scientist looking to harness the power of computational chemistry in their research on phenylaminoacetate derivatives.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2 phenylamino-benzoic acid derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). QSAR analysis and validation studies on substituted spiropiperidines as GlyT1 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). QSAR, ADME-Tox, molecular docking and molecular dynamics simulations of novel selective glycine transporter type 1 inhibitors with memory enhancing properties. Retrieved from [Link]

  • ResearchGate. (2015, March 13). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Retrieved from [Link]

  • Rajshahi University. (n.d.). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. Retrieved from [Link]

  • ResearchGate. (2021, March 27). Computational Exploration of Ambiphilic Reactivity of Azides and Sustmann's Paradigmatic Parabola. Retrieved from [Link]

  • MDPI. (2002, April 25). Chemical Reactivity as Described by Quantum Chemical Methods. Retrieved from [Link]

  • Crimson Publishers. (2019, February 26). A Brief Review on Importance of DFT In Drug Design. Retrieved from [Link]

  • Taylor & Francis Online. (2024, March 22). Applications of conceptual density functional theory in reference to quantitative structure–activity / property relationship. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Density Functional Theory-Based Methods in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Editorial: Recent advances, new perspectives and applications of conceptual density functional theory. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Applications of Conceptual Density Functional Theory to the Chemistry and Discovery of Bioactive Compounds. Retrieved from [Link]

  • ResearchGate. (2014, October 12). (PDF) Application of topological and physicochemical descriptors: QSAR study of phenylamino-acridine derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Acidity of the chlorinated phenols: DFT study and experiential affirmation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 2-(phenylamino)acetate Hydrochloride

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. This guide provides an i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl 2-(phenylamino)acetate hydrochloride (CAS No: 78733-46-7), ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and operational excellence informs every recommendation within this document.

Hazard Assessment and Causality: Understanding the Risks

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of methyl 2-(phenylamino)acetate hydrochloride is crucial. This compound, a halogenated amine hydrochloride salt, presents a specific risk profile that dictates its handling and disposal requirements.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), methyl 2-(phenylamino)acetate hydrochloride is classified with the following hazards[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The hydrochloride salt form can contribute to its irritating properties. The causality behind these hazards lies in the compound's chemical reactivity with biological tissues. Its acidic nature and the presence of the phenylamino group can lead to localized inflammation and irritation upon contact.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes redness, itching, and inflammation of the skin upon contact.
Eye IrritationH319Can cause significant, but reversible, eye injury.
Respiratory IrritationH335Inhalation of dust or aerosols may irritate the respiratory tract.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A self-validating system of safety begins with the consistent and correct use of Personal Protective Equipment (PPE). The choice of PPE is directly informed by the hazard assessment.

  • Eye Protection : Wear chemical safety goggles that meet ANSI Z87.1 standards.

  • Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation before use.

  • Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.

  • Respiratory Protection : If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary to prevent respiratory irritation[2].

Spill Management: Immediate and Methodical Response

In the event of a spill, a pre-planned and systematic response is essential to mitigate exposure and environmental contamination.

For Small Spills (less than 10 grams):

  • Evacuate and Ventilate : If not already in a fume hood, ensure the area is well-ventilated.

  • Don Appropriate PPE : Before cleanup, ensure all required PPE is correctly worn.

  • Contain the Spill : Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Collect the Material : Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid generating dust.

  • Decontaminate the Area : Wipe the spill area with a damp cloth or sponge. The cleaning materials should also be disposed of as hazardous waste.

  • Wash Hands Thoroughly : After the cleanup is complete, wash hands with soap and water.

For Large Spills (more than 10 grams):

  • Evacuate the Area : Immediately alert others and evacuate the immediate vicinity.

  • Contact EHS : Notify your institution's Environmental Health and Safety (EHS) department.

  • Restrict Access : Prevent entry into the affected area.

  • Professional Cleanup : Allow trained EHS personnel to manage the cleanup and disposal.

Disposal Protocol: A Step-by-Step Guide

The disposal of methyl 2-(phenylamino)acetate hydrochloride must adhere to federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). It is illegal to dispose of this chemical down the drain or in regular trash[3].

Step 1: Waste Segregation and Collection

  • Designated Waste Stream : This compound should be disposed of in a "halogenated organic waste" stream. Do not mix with non-halogenated solvents or other incompatible waste streams[4].

  • Container Selection : Use a clearly labeled, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling : The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 2-(phenylamino)acetate hydrochloride". The date of accumulation should also be clearly marked[3].

Step 2: On-Site Accumulation

  • Storage Location : Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Container Management : Keep the waste container tightly closed except when adding waste.

  • Secondary Containment : Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 3: Final Disposal

  • Professional Disposal Service : Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance : Ensure that the disposal vendor is certified to handle and transport hazardous chemical waste in accordance with EPA and Department of Transportation (DOT) regulations.

The following diagram illustrates the decision-making workflow for the proper disposal of methyl 2-(phenylamino)acetate hydrochloride.

Caption: Decision workflow for the disposal of methyl 2-(phenylamino)acetate hydrochloride.

Decontamination of Empty Containers

Empty containers that once held methyl 2-(phenylamino)acetate hydrochloride must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate : The solvent rinsate must be collected and disposed of as halogenated organic hazardous waste.

  • Deface Label : Completely remove or deface the original label on the container.

  • Final Disposal : Once decontaminated, the container can typically be disposed of as non-hazardous solid waste or recycled, depending on institutional policies.

By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • University of Toronto Scarborough. Hazardous Chemical Waste Disposal. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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